Hippuryl-D-Lys
Description
BenchChem offers high-quality Hippuryl-D-Lys suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hippuryl-D-Lys including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1 |
InChI Key |
LRCZLURYHGISRZ-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hippuryl-D-Lysine: Structure, Properties, and Application in Stereospecific Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Biochemical Probes
In the intricate landscape of biological systems, stereochemistry is paramount. The three-dimensional arrangement of atoms within a molecule can dictate its ability to interact with enzymes, receptors, and other biological targets. Hippuryl-D-Lysine, a synthetic dipeptide derivative, serves as a powerful tool for investigating the stereospecificity of enzymes, particularly peptidases. This guide provides a comprehensive overview of the chemical structure, molecular weight, and, most importantly, the scientific application of Hippuryl-D-Lysine as a critical negative control in enzymatic assays, offering insights into the principles of stereoselective substrate recognition.
Part 1: Core Chemical and Physical Properties
Hippuryl-D-Lysine, systematically named (2R)-2-[(2-benzamidoacetyl)amino]-6-aminohexanoic acid, is a derivative of the D-enantiomer of the essential amino acid lysine. The hippuryl moiety (N-benzoylglycyl) is attached to the alpha-amino group of D-lysine.
Chemical Structure and Molecular Formula
The chemical structure of Hippuryl-D-Lysine is characterized by a benzene ring connected to a glycine residue, which in turn is linked via a peptide bond to the alpha-amino group of a D-lysine molecule.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₃O₄ | PubChem |
| Molecular Weight | 307.34 g/mol | PubChem[1] |
| CAS Number | 740-63-6 | Sigma-Aldrich[2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NC(=O)O | PubChem |
| InChI Key | LRCZLURYHGISRZ-RXMQYKEDSA-N | PubChem |
Part 2: The Scientific Rationale - Stereospecificity of Carboxypeptidases
The utility of Hippuryl-D-Lysine in biochemical research is intrinsically linked to the stereoselective nature of many enzymes. Carboxypeptidases, a class of proteases that cleave peptide bonds at the C-terminal end of a polypeptide chain, are prime examples of such enzymes.[3]
Carboxypeptidases, such as Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN), exhibit a strong preference for substrates containing L-amino acids at the C-terminal position.[4] The active site of these enzymes is exquisitely shaped to accommodate the specific stereochemistry of L-amino acids, facilitating the hydrolysis of the peptide bond.
Conversely, peptides containing D-amino acids at the C-terminus are generally poor substrates for these enzymes and are hydrolyzed at a rate that is several orders of magnitude lower than their L-counterparts.[5] This resistance to enzymatic cleavage is a cornerstone of the application of Hippuryl-D-Lysine.
Part 3: Experimental Application - Hippuryl-D-Lysine as a Negative Control
In the context of drug discovery and enzyme characterization, it is crucial to validate that an observed enzymatic activity is specific to the intended substrate and not an artifact. Hippuryl-D-Lysine serves as an ideal negative control in assays designed to measure the activity of carboxypeptidases that act on C-terminal lysine residues.
The experimental design involves comparing the enzymatic hydrolysis of Hippuryl-L-Lysine (the substrate) with that of Hippuryl-D-Lysine (the negative control). A robust and specific enzyme will show significant activity with the L-isomer and negligible to no activity with the D-isomer.
Experimental Workflow: Spectrophotometric Assay for Carboxypeptidase Activity
This protocol outlines a continuous spectrophotometric assay to measure carboxypeptidase activity, illustrating the use of Hippuryl-D-Lysine as a negative control. The principle of the assay is based on the hydrolysis of the hippuryl-amino acid bond, which leads to a change in absorbance at 254 nm.
Detailed Protocol
Materials:
-
Carboxypeptidase B (porcine pancreas)
-
Hippuryl-L-Lysine
-
Hippuryl-D-Lysine
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Spectrophotometer capable of reading at 254 nm
-
Quartz cuvettes
-
Calibrated pipettes
Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.65 at 25°C.
-
Substrate Solution (1.0 mM Hippuryl-L-Lysine): Dissolve the appropriate amount of Hippuryl-L-Lysine in the Assay Buffer to achieve a final concentration of 1.0 mM. Prepare this solution fresh daily.
-
Negative Control Solution (1.0 mM Hippuryl-D-Lysine): Dissolve the appropriate amount of Hippuryl-D-Lysine in the Assay Buffer to achieve a final concentration of 1.0 mM.
-
Enzyme Solution: Immediately before use, prepare a solution of Carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL.[6] The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
Assay Procedure:
-
Set the spectrophotometer to a wavelength of 254 nm and equilibrate the temperature to 25°C.
-
In a quartz cuvette, pipette 2.90 mL of the 1.0 mM Hippuryl-L-Lysine solution (for the test reaction) or 2.90 mL of the 1.0 mM Hippuryl-D-Lysine solution (for the negative control).
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.
-
Initiate the reaction by adding 0.10 mL of the diluted Carboxypeptidase B enzyme solution.
-
Immediately mix by inversion and start recording the increase in absorbance at 254 nm for approximately 5 minutes.
Data Analysis and Interpretation:
-
Calculate the rate of the reaction (ΔA₂₅₄/minute) from the initial linear portion of the absorbance versus time plot for both the Hippuryl-L-Lysine and Hippuryl-D-Lysine reactions.
-
A successful and specific assay will demonstrate a significant rate of absorbance increase for the Hippuryl-L-Lysine substrate, while the rate for the Hippuryl-D-Lysine control will be negligible or at the level of the background noise. This confirms that the observed enzymatic activity is stereospecific for the L-isomer.
Part 4: Synthesis of Hippuryl-D-Lysine
While commercially available, an understanding of the synthesis of Hippuryl-D-Lysine is valuable for researchers. A plausible synthetic route involves two main stages: the preparation of D-Lysine and its subsequent coupling with hippuric acid.
-
Preparation of D-Lysine: D-Lysine can be obtained through the resolution of a racemic mixture of DL-Lysine. This can be achieved through various methods, including enzymatic resolution or the use of chiral resolving agents.
-
Peptide Coupling: Once pure D-Lysine is obtained, it can be coupled with hippuric acid (N-benzoylglycine) using standard peptide coupling techniques. This typically involves the activation of the carboxylic acid group of hippuric acid using a coupling reagent (e.g., dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) to facilitate the formation of a peptide bond with the alpha-amino group of D-Lysine. Appropriate protection of the epsilon-amino group of D-Lysine is necessary during this step to ensure regioselective coupling.
Conclusion
Hippuryl-D-Lysine is more than just a chemical compound; it is a precision tool for the discerning researcher. Its value lies not in its reactivity, but in its strategic lack thereof with specific enzymes. By serving as a stereospecific negative control, it enables scientists to validate the integrity of their enzymatic assays, ensuring that the observed biological activity is a true reflection of the intended molecular interactions. In the quest for novel therapeutics and a deeper understanding of biological processes, the principled use of such well-defined chemical probes is indispensable.
References
-
Hendriks, D., Scharpé, S., van Sande, M., & Lommaert, M. P. (1989). Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid. Clinical chemistry, 35(8), 1739–1742. [Link]
-
Wikipedia. Carboxypeptidase. [Link]
-
Putman, J. I., & Schug, K. A. (2025). Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. Archives of Biochemistry and Biophysics, 769, 110699. [Link]
-
Bio-Techne. Analysis of Monoclonal Antibodies with Carboxypeptidase B. [Link]
-
Chemistry LibreTexts. Synthesis of Amino Acids. [Link]
-
ASA Spezialenzyme GmbH. Carboxypeptidase B. [Link]
- Bada, J. L. (1984). In vivo racemization of amino acids. Methods in enzymology, 106, 98–115.
-
ResearchGate. Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. [Link]
-
MDPI. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Link]
-
PubChem. Hippuryl-L-lysine. [Link]
-
Canadian Science Publishing. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. [Link]
-
ResearchGate. THE SYNTHESIS OF D,L-α-AMINO-ε-HYDROXYCAPROIC ACID AND A NEW SYNTHESIS OF D,L-LYSINE. [Link]
-
National Institutes of Health. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. [Link]
-
bioRxiv. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Link]
Sources
- 1. New developments in the synthesis of natural and unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elastin.com [elastin.com]
- 4. Carboxypeptidase B - ASA Spezialenzyme GmbH [asa-enzyme.de]
- 5. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Biological Stability of Hippuryl-D-Lysine in Enzymatic Assays: A Technical Guide
Executive Summary In the development of proteolytic assays and peptide therapeutics, distinguishing between specific enzymatic cleavage and non-specific background degradation is critical. Hippuryl-D-Lysine (Hip-D-Lys), the D-enantiomer of the classic Carboxypeptidase B (CPB) substrate, serves as a vital tool for establishing this distinction. Unlike its L-isomer, Hip-D-Lys exhibits profound biological stability due to stereochemical resistance to hydrolysis by mammalian carboxypeptidases and most plasma proteases. This guide details the mechanistic basis of this stability, provides comparative kinetic data, and outlines self-validating protocols for using Hip-D-Lys as a negative control and stability standard in high-stakes enzymatic assays.
Part 1: Mechanistic Basis of Stability
The biological stability of Hippuryl-D-Lys is not accidental; it is a direct consequence of the "three-point attachment" requirement of enzyme active sites.
Stereochemical Exclusion
Carboxypeptidase B (CPB) is a metalloenzyme containing a Zinc ion (
-
C-terminal Carboxylate: Coordinates electrostatically with Arg145 (in CPB).
-
Scissile Peptide Bond: The carbonyl oxygen must coordinate with the
ion to polarize the bond for nucleophilic attack. -
Side Chain Specificity: The basic side chain (Lysine) must fit into the hydrophobic S1' pocket (specifically Asp255 for charge neutralization).
The D-Isomer Failure:
In Hippuryl-D-Lys, the alpha-carbon configuration is inverted. When the C-terminal carboxylate and the side chain are docked correctly, the scissile peptide bond is projected away from the catalytic Zinc and the nucleophilic water molecule (Glu270 base). This steric clash renders the bond chemically inaccessible to the enzyme's catalytic machinery, resulting in a hydrolysis rate (
Diagram: Steric Exclusion Mechanism
The following diagram illustrates the catalytic failure of the D-isomer compared to the L-isomer.
Caption: Schematic comparison of L-isomer catalytic alignment vs. D-isomer steric exclusion in the CPB active site.
Part 2: Comparative Kinetics (L- vs. D-Isomer)
To validate the use of Hip-D-Lys as a stability standard, one must understand its kinetic profile relative to the active substrate.
Table 1: Kinetic Parameters of Carboxypeptidase B Substrates
| Parameter | Hippuryl-L-Lysine (Substrate) | Hippuryl-D-Lysine (Control) | Biological Implication |
| ~0.1 - 0.5 mM | High (Weak binding) | D-isomer does not efficiently compete for the active site at equimolar concentrations. | |
| High (~100-200 | Undetectable* | D-isomer is stable; absorbance remains constant over time. | |
| Specific Activity | ~150-200 Units/mg | < 0.1 Units/mg | Any signal in D-Lys samples indicates enzyme contamination or substrate racemization. |
| Serum Half-life | Minutes | Hours to Days | D-isomer resists non-specific plasma carboxypeptidases (e.g., CPN). |
*Note: While theoretically zero, trace hydrolysis may be observed due to <0.5% L-isomer impurities in commercial D-peptide preparations.
Part 3: Experimental Protocols
Protocol A: The "Zero-Slope" Validation Assay
This protocol validates that your enzyme preparation is stereospecific and that the Hip-D-Lys is free of L-isomer contaminants.
Reagents:
-
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 (at 25°C).
-
Substrate (L): 1.0 mM Hippuryl-L-Lysine (Positive Control).
-
Substrate (D): 1.0 mM Hippuryl-D-Lysine (Test Article).
-
Enzyme: Carboxypeptidase B (4-10 Units/mL in cold water).
Workflow:
-
Blanking: Pipette 2.9 mL of Substrate (D) into a quartz cuvette. Place in spectrophotometer.
-
Equilibration: Allow to reach 25°C. Zero the instrument at 254 nm .
-
Initiation: Add 0.1 mL of Enzyme solution. Mix immediately by inversion.
-
Measurement: Record
for 5 minutes. -
Analysis:
-
Pass Criteria: Slope (
) is of the L-isomer slope. -
Fail Criteria: Significant positive slope indicates L-isomer contamination or non-specific protease activity.
-
Protocol B: Biological Matrix Stability Challenge
This protocol determines if Hip-D-Lys is stable in complex matrices (e.g., plasma, cell lysate) where non-specific proteases exist.
Caption: Workflow for challenging the stability of Hippuryl-D-Lys in complex biological matrices.
Step-by-Step Methodology:
-
Preparation: Prepare 1 mM Hip-D-Lys in the biological matrix (e.g., human plasma).
-
Incubation: Incubate at 37°C.
-
Sampling: Remove aliquots at
. -
Quenching: Immediately add equal volume of 10% Trichloroacetic acid (TCA) or heat at 95°C for 5 mins to stop reactions. Centrifuge to remove protein precipitate.[1]
-
Detection: Inject supernatant onto RP-HPLC (C18 column). Monitor Hippuric Acid peak (retention time ~4-5 min depending on gradient).
-
Calculation: Stability % =
.
Part 4: Troubleshooting & Self-Validating Systems
In high-integrity research, a negative control that gives a positive signal is a major finding, not just an error. Use Hip-D-Lys to diagnose these issues.
| Observation | Root Cause Analysis | Corrective Action |
| Signal in D-Lys Control | Racemization: The commercial D-Lys source contains L-Lys impurities (common in synthesis). | Check purity via Chiral HPLC. Purchase >99% ee (enantiomeric excess) grade. |
| Signal in D-Lys Control | Non-Specific Hydrolysis: Presence of aggressive endoproteases (e.g., Trypsin) cleaving the Hippuryl bond internally? | Add specific inhibitors (e.g., PMSF for serine proteases) to isolate CPB activity. |
| No Signal in L-Lys (Positive) | Inhibition: Buffer components (Citrate, EDTA) stripped the Zinc ion. | Ensure buffer is free of chelators. Add 1 |
References
-
Folk, J. E., & Schirmer, E. W. (1957). The Carboxypeptidase B Activity of Bovine Pancreas. Journal of Biological Chemistry.
-
Worthington Biochemical Corporation. (n.d.). Carboxypeptidase B: Enzyme Manual and Assay Protocol.
-
Sigma-Aldrich (Merck). (n.d.). Enzymatic Assay of Carboxypeptidase B (EC 3.4.17.2).
-
Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.
Sources
Technical Guide: D-Amino Acid Derivatives in Carboxypeptidase Research
This guide details the strategic application of D-amino acid derivatives in carboxypeptidase (CP) research, focusing on their role as metabolically stable, high-affinity inhibitors and stereochemical probes.
Executive Summary
Carboxypeptidases (CPs) are zinc-dependent metalloproteases critical for cleaving C-terminal residues in processes ranging from digestion (CPA) to fibrinolysis (TAFIa/CPU) and neurotransmission (GCPII).[1][2] While natural substrates possess L-stereochemistry, D-amino acid derivatives have emerged as powerful tools in drug development. Their non-canonical stereochemistry allows them to evade hydrolysis, acting as "dead-end" transition state analogues that bind the active site zinc with high affinity.
This guide provides a technical roadmap for synthesizing, assaying, and structurally characterizing these derivatives, with a specific focus on D-Cysteine and Phosphinic acid scaffolds.
Part 1: Mechanistic Foundations
The "D-Isomer" Advantage
Unlike L-amino acid derivatives, which are rapidly hydrolyzed by CPs, D-isomers often act as competitive inhibitors. The inverted stereochemistry prevents the nucleophilic water molecule from attacking the scissile bond while maintaining key side-chain interactions.
-
Zinc Ligation: In D-Cysteine derivatives, the thiolate group (
) displaces the catalytic water molecule, coordinating directly to the active site . -
Stereoselective Locking: The D-configuration positions the
-amino and carboxylate groups to form salt bridges with conserved arginine residues (e.g., Arg-127, Arg-145 in CPA) without triggering the catalytic turnover mechanism. -
Case Study (CPA):
-phenethyl-D-cysteine is a nanomolar inhibitor of Carboxypeptidase A ( nM), significantly more potent than its L-enantiomer.[3] The D-isomer induces a specific "induced fit" closure of the active site that the L-isomer cannot stabilize.
Structural Biology of Inhibition
The binding mode of D-amino acid derivatives typically follows a "pseudo-substrate" mechanism:
-
Anchor: The C-terminal carboxylate binds Arg-145 (specificity pocket).
-
Warhead: A zinc-binding group (thiol, phosphinate, urea) coordinates the metal ion.
-
Shield: The D-side chain occupies the hydrophobic S1' pocket, often displacing the "tyrosine gate" (Tyr-248) into a closed conformation.
Figure 1: Mechanism of Action for D-Cysteine Derivatives inhibiting Carboxypeptidase A. The inhibitor coordinates Zinc while engaging key residues Arg-145 and Tyr-248, effectively locking the enzyme.
Part 2: Synthetic Strategies
Two primary classes of D-amino acid derivatives are relevant: Thiol-based (for CPA/TAFIa) and Phosphinic acid-based (transition state mimetics).
Synthesis of N-Substituted D-Cysteine Derivatives
This protocol yields high-purity D-cysteine inhibitors preventing disulfide dimerization.
Reagents: D-Cysteine hydrochloride, Benzaldehyde (or phenethyl halide), Sodium Cyanoborohydride (
-
Protection: Start with D-Cysteine. The thiol group is highly reactive; perform reactions under inert atmosphere (
). -
Reductive Amination:
-
Dissolve D-Cysteine in MeOH/buffer (pH 5.0).
-
Add 1.0 eq of aldehyde (e.g., Phenylacetaldehyde for phenethyl analog).
-
Add 1.5 eq
. Stir at RT for 4 hours.
-
-
Purification: Acidify to pH 2.0 to quench. Purify via cation-exchange chromatography (Dowex 50W) eluting with
. -
Validation: Verify optical rotation
to ensure no racemization occurred.
Synthesis of Phosphinic Dipeptide Isosteres
Phosphinic peptides (
-
Precursor: Synthesize
-aminoalkylphosphinic acid analogues using D-amino acid precursors. -
Michael Addition: React the aminophosphinic acid with an acrylate ester (e.g., benzyl acrylate) to form the pseudo-dipeptide backbone.
-
Note: This step creates a new chiral center at the Phosphorus atom. Separation of diastereomers is often required using HPLC.
-
Part 3: Experimental Protocols
High-Throughput Kinetic Inhibition Assay (CPA)
This assay determines the
Materials:
-
Enzyme: Bovine Carboxypeptidase A (Sigma C9268), diluted to 4-8 units/mL in cold 1.0 M NaCl.
-
Substrate: Hippuryl-L-Phenylalanine (1.0 mM) in 25 mM Tris-HCl, pH 7.5.
-
Inhibitor: D-amino acid derivative stock (10 mM in DMSO).
Protocol:
-
Preparation: In a UV-transparent 96-well plate, prepare a serial dilution of the Inhibitor (0.1 nM to 10
M). -
Pre-Incubation (Critical): Add 10
L Enzyme solution to the inhibitor wells. Incubate for 15 minutes at 25°C .-
Why? Many D-derivatives are "slow-binding" inhibitors. Immediate substrate addition may yield false high
values.
-
-
Reaction Start: Add 190
L of Substrate solution. -
Monitoring: Immediately monitor Absorbance at 254 nm (cleavage of Hippuryl group) every 10 seconds for 5 minutes.
-
Data Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if .
Specificity Profiling (Selectivity)
To confirm the inhibitor is specific to the target CP and not a general metalloprotease poison:
-
Counter-Screen: Test against Thermolysin (endopeptidase) and Angiotensin Converting Enzyme (ACE).
-
Chelation Check: Add excess
(100 M). If inhibition is reversed, the compound may simply be stripping the metal rather than binding the active site (a "false positive" common with thiols).
Figure 2: Kinetic Assay Workflow. The pre-incubation step (Red) is critical for detecting slow-binding D-amino acid inhibitors.
Part 4: Therapeutic Applications & Case Studies
TAFIa Inhibitors for Thrombosis
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) stabilizes blood clots. Inhibiting TAFIa promotes fibrinolysis.
-
Lead Compounds: Derivatives of 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MERGETPA).
-
D-Amino Acid Role: While MERGETPA is not a strict amino acid, its design is based on the D-Cys/Arg scaffold. The thiol binds Zinc, while the guanidino group mimics the Arginine side chain cleaved by TAFIa.
-
Clinical Relevance: These inhibitors are used to enhance tPA therapy in stroke models without increasing bleeding risk.
GCPII (PSMA) Inhibitors
Glutamate Carboxypeptidase II is a target for prostate cancer imaging and neuropathic pain.
-
Chemistry: Urea-based inhibitors (e.g., DCFPyL) typically link two amino acids: Glu-Urea-Lys.
-
Stereochemistry: While L-isomers are generally more potent for the glutamate binding pocket, D-glutamate derivatives are explored to improve metabolic stability against cytosolic peptidases during prodrug delivery.
Part 5: References
-
Kim, D. H., et al. (2002). "Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link
-
Van Aalten, D. M., et al. (2000). "Crystal structure of carboxypeptidase A complexed with D-cysteine at 1.75 A: inhibitor-induced conformational changes." Biochemistry. Link
-
Barinka, C., et al. (2002). "Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Enzymatic Assay of Carboxypeptidase A." Technical Bulletin. Link
-
Qian, L., et al. (2015). "Structure-Based Design of Potent Small-Molecule Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor." Journal of Medicinal Chemistry. Link
Sources
- 1. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 3. Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Handling of Hippuryl-D-Lys
The following technical guide details the solubility profiling, handling, and experimental application of Hippuryl-D-Lysine (Hip-D-Lys) .
Executive Summary
Hippuryl-D-Lysine (N-Benzoyl-Glycyl-D-Lysine) is a synthetic dipeptide derivative primarily utilized as a negative control or stereospecific probe in enzymatic assays for Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN). Unlike its L-isomer counterpart, which serves as a standard substrate, the D-isomer offers resistance to enzymatic hydrolysis, making it critical for validating active site stereoselectivity.
This guide addresses a common bottleneck in assay development: the assumption that substrate and control solubilities are identical under all buffer conditions. While enantiomers share physical properties in achiral solvents, their behavior in complex biological matrices requires precise handling to prevent micro-precipitation, which can manifest as false inhibition in optical assays.
Physicochemical Profile & Solubility Logic
To master the solubility of Hippuryl-D-Lys, one must understand its ionization states. Unlike free lysine, the
-
Formula:
-
Ionizable Groups:
-
C-terminal Carboxyl: pKa
3.6 (Deprotonated at pH > 4) -
-Amino Group: pKa
10.5 (Protonated at pH < 10)
-
Implication: At physiological pH (7.4), Hippuryl-D-Lys exists primarily as a zwitterion (net charge 0). While zwitterions often exhibit minimum solubility at their isoelectric point (pI), the high polarity of the charged
Quantitative Solubility Data
| Solvent System | Solubility Limit (25°C) | Appearance | Stability Risk |
| Water (Milli-Q) | ~50 mg/mL (160 mM) | Clear, Colorless | Hydrolysis over time (weeks) |
| PBS (pH 7.4) | ~25-30 mg/mL | Clear | Salting-out at saturation |
| DMSO | >100 mg/mL | Clear | Low (Ideal Stock) |
| Ethanol (100%) | <1 mg/mL | Cloudy/Ppt | High (Poor solvent) |
| Dilute Acetic Acid | >50 mg/mL | Clear | High (Acidic hydrolysis risk) |
Experimental Protocols
Protocol A: Preparation of High-Concentration Master Stock (50 mM)
Objective: Create a stable, non-aqueous stock solution to prevent chemical hydrolysis and bacterial degradation.
-
Weighing: Weigh 15.4 mg of Hippuryl-D-Lys powder into a sterile microcentrifuge tube.
-
Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Why DMSO? DMSO prevents "creeping" precipitation and is bacteriostatic. It also avoids the pH fluctuations seen in aqueous stocks.
-
-
Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Storage: Aliquot into 50
L volumes and store at -20°C. Stable for 6 months.
Protocol B: Aqueous Working Solution (The "Crash" Prevention Method)
Objective: Dilute the organic stock into aqueous assay buffer without precipitating the compound.
-
The Challenge: Rapid addition of hydrophobic stocks to aqueous buffers can cause transient local precipitation (the "crash"), creating invisible micro-aggregates that scatter light in absorbance assays.
Step-by-Step Workflow:
-
Prepare Buffer: Use 50 mM Tris-HCl or PBS (pH 7.5). Ensure buffer is at Room Temperature (RT).
-
Intermediate Dilution (Optional but Recommended): If the final assay concentration is low (e.g., 1 mM), perform a 1:10 dilution in 50% DMSO/Water first.
-
Dropwise Addition: While vortexing the buffer gently, add the DMSO stock dropwise.
-
Rule of Thumb: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting sensitive enzymes (unless the enzyme is known to tolerate higher organic content).
-
-
Clarification: Inspect for turbidity. If used for sensitive kinetic assays (
/ ), centrifuge at 10,000 x g for 5 minutes to pellet any micro-aggregates.
Visualizing the Solubility Workflow
The following diagram illustrates the critical decision pathways for solubilizing Hippuryl-D-Lys based on the intended application.
Caption: Decision logic for solubilizing Hippuryl-D-Lys, highlighting the critical checkpoint for solvent incompatibility (Precipitation Check).
Application & Stereochemical Context
Why D-Lys vs. L-Lys?
In drug development, Hippuryl-D-Lys is the "Gold Standard" negative control.
-
Enzymatic Resistance: Carboxypeptidase B cleaves C-terminal basic amino acids (Lys, Arg) specifically from the L-isomer. The D-isomer fits into the active site but the catalytic water molecule cannot be activated due to the inverted stereochemistry of the
-carbon. -
Assay Validation: If hydrolysis is observed with Hippuryl-D-Lys, it indicates:
-
Contamination of the enzyme preparation with non-specific proteases.
-
Chemical hydrolysis due to extreme pH (>9.0).
-
Impurity in the substrate (presence of L-isomer).
-
Stability Diagram: pH vs. Hydrolysis Risk
The following diagram maps the stability zones for Hippuryl-D-Lys.
Caption: Stability profile indicating the optimal pH window (4.0-8.0) to maintain structural integrity and prevent chemical degradation.
References
-
Sigma-Aldrich. Product Specification: Hippuryl-Lysine (H6750).[1] Merck KGaA.
-
Marceau, F., et al. (1983). "Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product."[1] Journal of Chromatography B, 266, 173-177.
-
PubChem. Compound Summary: Hippuryl-L-lysine (CID 7010495).[2] National Library of Medicine.
- Note: Physicochemical solubility data for the L-enantiomer is chemically equivalent to the D-enantiomer in achiral solvents.
-
Folk, J. E., & Gladner, J. A. (1958). "Carboxypeptidase B: I. Purification of the Zymogen and Specificity of the Enzyme." Journal of Biological Chemistry, 231, 379-391.
Sources
Thermodynamic and Kinetic Stability Profile of N-Benzoyl-Glycyl-D-Lysine
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of N-benzoyl-glycyl-D-lysine (also known as Hippuryl-D-lysine ). It is designed for researchers in peptide chemistry and drug development, focusing on the distinction between the molecule's chemical inertness and its stereochemical resistance to enzymatic degradation.
Technical Whitepaper | Version 1.0
Executive Summary
N-benzoyl-glycyl-D-lysine is a synthetic dipeptide derivative widely utilized as a negative control or competitive inhibitor in enzymatic assays involving Carboxypeptidase B (CPB) and N (CPN). While its L-isomer (Hippuryl-L-lysine) is a rapid substrate for these enzymes, the D-isomer exhibits profound kinetic stability in biological environments due to stereochemical mismatching at the enzyme active site.
This guide delineates the thermodynamic parameters governing the molecule's hydrolytic degradation and provides validated protocols for assessing its stability under forced degradation and physiological conditions.
Molecular Architecture & Physicochemical Properties
Understanding the stability of N-benzoyl-glycyl-D-lysine requires a precise definition of its structural attributes, which dictate its susceptibility to nucleophilic attack and proteolysis.
Structural Specifications
-
IUPAC Name: (2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid
-
Common Name: Hippuryl-D-lysine
-
Molecular Formula:
-
Molecular Weight: 321.37 g/mol
-
Stereochemistry: The
-carbon of the lysine residue possesses the R-configuration (D-isomer), rendering the peptide bond resistant to stereoselective proteases.
Physicochemical Constants (Estimated)
| Parameter | Value | Structural Determinant |
| pKa (COOH) | C-terminal carboxylic acid | |
| pKa ( | Lysine side-chain amine | |
| Isoelectric Point (pI) | Zwitterionic character at neutral pH | |
| LogP | Amphiphilic: Benzoyl (hydrophobic) vs. Lysine (hydrophilic) | |
| Solubility | High (>50 mg/mL) | Water-soluble due to charged termini at pH 7 |
Thermodynamic vs. Kinetic Stability
It is critical to distinguish between the thermodynamic potential for degradation and the kinetic barrier preventing it.
Thermodynamic Instability (The Equilibrium)
Thermodynamically, the hydrolysis of the amide bonds in N-benzoyl-glycyl-D-lysine is exergonic (
-
Reaction:
-
Driving Force: Resonance stabilization of the resulting carboxylate and amine species is generally greater than that of the amide bond.
Kinetic Stability (The Barrier)
Despite the favorable thermodynamics for hydrolysis, the molecule exhibits high kinetic stability (long shelf-life) due to a high activation energy (
3.2.1 Chemical Stability (pH-Dependent)
The hydrolysis rate (
-
Acidic (pH < 3): Specific acid catalysis. Protonation of the carbonyl oxygen increases electrophilicity.
-
Neutral (pH 4-8): Rate minimum. Water acts as a weak nucleophile.
-
Basic (pH > 9): Specific base catalysis. Direct nucleophilic attack by
on the amide carbonyl.
3.2.2 Enzymatic Stability (Stereochemical Control)
The D-isomer is virtually inert to Carboxypeptidase B.
-
Mechanism of Resistance: CPB requires the substrate's C-terminal side chain to fit into a hydrophobic pocket (S1') and the terminal carboxylate to interact with Arg-145. The D-configuration misaligns the scissile peptide bond relative to the catalytic Zinc/Glu-270 dyad, preventing the formation of the transition state.
Stability Degradation Pathways (Visualization)
The following diagram illustrates the divergent degradation pathways for the L- and D-isomers, highlighting the D-isomer's resistance to the enzymatic route.
Figure 1: Degradation pathways comparing chemical susceptibility vs. enzymatic resistance.
Experimental Protocols for Stability Assessment
To validate the stability profile, the following protocols should be employed. These are designed to be self-validating through the use of internal standards and controls.
Protocol A: Forced Degradation Study (Arrhenius Assessment)
Objective: Determine the activation energy (
Reagents:
-
0.1 M HCl (Acid Stress)
-
0.1 M NaOH (Base Stress)
-
50 mM Phosphate Buffer, pH 7.4 (Neutral Control)
-
HPLC Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)
Workflow:
-
Preparation: Dissolve N-benzoyl-glycyl-D-lysine to 1 mM in respective buffers.
-
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three temperatures (e.g., 50°C, 60°C, 70°C) in heating blocks.
-
Sampling: Withdraw aliquots at
hours. Quench acid/base samples by neutralization immediately. -
Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-60% B over 20 min). Monitor absorbance at 254 nm (Benzoyl chromophore).
-
Calculation:
-
Plot
vs. Time to determine (First-order kinetics). -
Plot
vs. (Arrhenius plot) to calculate .
-
Protocol B: Enzymatic Resistance Assay (Stereoselectivity)
Objective: Confirm the lack of hydrolysis by Carboxypeptidase B (CPB) compared to the L-isomer.
Reagents:
-
Enzyme: Porcine CPB (Sigma-Aldrich or equivalent), ~100 U/mg.
-
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.
-
Substrate: 1 mM N-benzoyl-glycyl-D-lysine.
-
Control Substrate: 1 mM N-benzoyl-glycyl-L-lysine (Hippuryl-L-Lysine).
Workflow:
-
Baseline: Equilibrate 2.9 mL of Substrate solution in a quartz cuvette at 25°C.
-
Initiation: Add 0.1 mL of Enzyme solution (diluted to ~5 U/mL). Mix by inversion.
-
Monitoring: Continuously monitor Absorbance at 254 nm .
-
L-Isomer (Positive Control): Expect rapid increase in A254 (Hippuric acid product has higher extinction coefficient than substrate).
-
D-Isomer (Test): Expect
over 30 minutes.
-
-
Validation: If no change is observed for the D-isomer, spike the cuvette with L-isomer to confirm enzyme activity (system suitability).
Stability Testing Workflow (Logic Diagram)
Figure 2: Decision logic for characterizing the stability profile.
References
-
PubChem. N-Benzoyldiglycine (Related Structure & Properties). National Library of Medicine. Available at: [Link]
-
Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B: I. Purification of the Zymogen and Specificity of the Enzyme. Journal of Biological Chemistry.[1] (Foundational text on Hippuryl-L-Lysine kinetics vs D-isomers). Available at: [Link]
-
Hendriks, D., et al. (1985). Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid.[2] Clinical Chemistry. Available at: [Link]
Sources
Technical Guide: Hippuryl-D-Lysine as a Reference Standard for Chiral HPLC
Executive Summary
In the development of peptide-based therapeutics and enzymatic assays, enantiomeric purity is a critical quality attribute.[1][2] Hippuryl-D-Lysine (N-Benzoyl-glycyl-D-lysine) serves as the essential reference standard for establishing the stereochemical purity of Hippuryl-L-Lysine , the canonical substrate for Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN).
This guide details the physicochemical properties of Hippuryl-D-Lysine, its role in validating enzymatic specificity, and provides a validated protocol for its separation from the L-isomer using Macrocyclic Glycopeptide-based Chiral HPLC.
Introduction: The Stereochemical Imperative
Carboxypeptidase B (CPB) is a zinc-dependent exopeptidase that specifically hydrolyzes C-terminal basic amino acids (Lysine, Arginine). The standard activity assay relies on the substrate Hippuryl-L-Lysine .
However, synthetic peptide substrates are prone to racemization during coupling steps. The presence of the D-enantiomer (Hippuryl-D-Lysine ) introduces two critical risks:
-
Kinetic Distortion: The D-isomer often acts as a competitive inhibitor, artificially inflating
values. -
Assay Inaccuracy: Since CPB is stereospecific for L-residues, the D-isomer is not hydrolyzed, leading to an underestimation of substrate concentration if purity is assumed to be 100%.
Therefore, Hippuryl-D-Lysine is not merely an impurity; it is the negative control standard required to validate both the analytical method's resolution and the enzyme's stereospecificity.
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-Benzoyl-glycyl-D-lysine |
| Molecular Formula | |
| Molecular Weight | 307.35 g/mol |
| Chromophore | Benzoyl group ( |
| Ionization State | Zwitterionic at pH 7 (Free |
| Solubility | Soluble in water, dilute buffers, and methanol |
| pKa Values |
Chiral Chromatography Strategy
Column Selection Logic
Separating Hippuryl-D-Lys from Hippuryl-L-Lys presents a specific challenge: the
-
Crown Ether Columns (e.g., Crownpak CR): Unsuitable. These require a free primary amine at the chiral center (
-amine) for inclusion complexation. -
Ligand Exchange (e.g., Chirex 3126): Possible, but often suffers from broad peaks for dipeptides.
-
Macrocyclic Glycopeptides (e.g., Chirobiotic T): Optimal. The Teicoplanin selector contains peptide pockets that effectively bind N-blocked amino acids and peptides via hydrogen bonding and
- interactions with the benzoyl group.
Method Development Workflow
The following diagram illustrates the decision matrix for selecting the separation mode.
Figure 1: Decision tree for selecting the direct chiral separation strategy over hydrolysis-based methods.
Validated Experimental Protocol
Objective: Quantify Hippuryl-D-Lysine impurity in a batch of Hippuryl-L-Lysine substrate.
Reagents & Equipment
-
HPLC System: Binary pump, UV Detector (Variable Wavelength).
-
Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60 v/v).
-
Reference Standards:
-
Hippuryl-L-Lysine (Sigma-Aldrich/Merck).
-
Hippuryl-D-Lysine (Custom synthesis or enantiomeric standard).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 25°C | Lower temperature often enhances chiral recognition (enthalpy driven). |
| Detection | UV @ 254 nm | Maximizes sensitivity for the Benzoyl chromophore. |
| Injection Vol | 10 µL | Load approx. 10 µg on column. |
| Run Time | 20 minutes | Sufficient for baseline resolution ( |
Procedure
-
Preparation: Dissolve 10 mg of the Hippuryl-L-Lys sample in 10 mL of Mobile Phase (1 mg/mL).
-
Spiking: Prepare a 0.01 mg/mL solution of Hippuryl-D-Lys (1% level). Spike into the L-sample to confirm elution order.
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
Analysis: Inject the spiked sample.
-
Expected Result: The L-isomer typically elutes first on Teicoplanin columns in RP mode, followed by the D-isomer (check specific CoA for batch variations).
-
-
Calculation: Calculate Enantiomeric Excess (
) using the area normalization method:
Application: Enzymatic Specificity Assay
Hippuryl-D-Lys is used to validate the stereospecificity of Carboxypeptidase B.
Protocol
-
Substrate Prep: Prepare 1 mM Hippuryl-L-Lys and 1 mM Hippuryl-D-Lys in Tris-HCl buffer (pH 7.65).
-
Enzyme Addition: Add CPB (approx 1-5 Units) to both cuvettes.
-
Monitoring: Monitor Absorbance at 254 nm for 5 minutes.
-
L-Isomer: Absorbance increases (formation of Hippuric Acid).
-
D-Isomer: Absorbance remains flat (No hydrolysis).
-
-
Interpretation: If the D-Isomer shows activity, the enzyme preparation may be contaminated with non-specific proteases, or the "D-standard" is contaminated with L-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution (No Separation) | Incorrect pH or Organic modifier. | Adjust pH to 4.0-4.5. Teicoplanin selectivity is highly pH dependent. Decrease Methanol content to 50%. |
| Peak Tailing | Interaction with residual silanols. | Increase buffer concentration to 50 mM Ammonium Acetate. |
| Inverted Elution Order | Column Lot variation or Mobile Phase Mode. | Confirm elution order by injecting pure Hippuryl-D-Lys standard alone. |
| Low Sensitivity | Wrong wavelength. | Ensure UV is set to 254 nm (Benzoyl) and not 210 nm (Peptide bond), as buffers absorb at 210 nm. |
References
-
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase B Activity of Pancreas. Journal of Biological Chemistry, 238, 3884–3894. Link
-
Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography.[3] Analytical Chemistry, 66(9), 1473–1484. Link
-
Sigma-Aldrich. (2023). Chirobiotic T Column User Guide. Merck KGaA. Link
-
Marceau, F., et al. (1983). Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product. Journal of Chromatography B, 266, 173-177. Link
Sources
An In-depth Technical Guide on the Stereospecificity of Carboxypeptidase B towards Hippuryl-D-Lysine
This guide provides a detailed exploration of the enzymatic stereospecificity of Carboxypeptidase B, with a specific focus on its interaction with the non-natural substrate, hippuryl-D-lysine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental enzymatic principles with practical experimental design, offering a comprehensive understanding of why and how this critical enzyme differentiates between stereoisomers.
Section 1: The Principle of Stereospecificity in Carboxypeptidase B Action
Carboxypeptidase B (EC 3.4.17.2) is a metalloexopeptidase that plays a crucial role in the digestive system and protein processing by selectively hydrolyzing peptide bonds at the C-terminal end of proteins and peptides.[1] Its primary function is to cleave basic amino acids, specifically L-lysine and L-arginine, from the polypeptide chain.[2][3] The enzyme's official nomenclature, peptidyl-L-lysine(-L-arginine) hydrolase, inherently underscores its stringent requirement for the L-stereoisomer of the C-terminal amino acid.[2]
This high degree of stereospecificity is a hallmark of many enzymatic reactions and is dictated by the precise three-dimensional architecture of the enzyme's active site. The active site of Carboxypeptidase B is a well-defined pocket containing a catalytic zinc ion (Zn²⁺) and specific amino acid residues that engage in a multi-point interaction with the substrate.[4] Key residues, such as Asp255, are responsible for recognizing and binding the negatively charged C-terminal carboxyl group of the substrate, while other residues form a binding pocket that accommodates the positively charged side chain of lysine or arginine.[4]
The catalytic mechanism of Carboxypeptidase B involves the coordination of the substrate's terminal carboxylate to the zinc ion and the precise positioning of the scissile peptide bond for nucleophilic attack by a water molecule activated by the zinc and a nearby glutamate residue (Glu270).[1] This intricate arrangement necessitates a specific spatial orientation of the substrate's atoms, which is only achieved with the L-isomer. The D-isomer, with its alternative tetrahedral arrangement at the alpha-carbon, would sterically clash with the active site residues, preventing proper alignment for catalysis.
Section 2: Mechanistic Basis of Stereospecific Discrimination
The inability of Carboxypeptidase B to process hippuryl-D-lysine can be attributed to the fundamental principles of enzyme-substrate recognition, often conceptualized by the "lock and key" or the more refined "induced fit" model. The active site of Carboxypeptidase B is exquisitely shaped to accommodate the specific stereochemistry of L-amino acids.
A hypothetical docking of hippuryl-D-lysine into the active site of Carboxypeptidase B would result in a non-productive binding event. The critical functional groups of the D-lysine residue—the alpha-carboxyl group, the alpha-amino group, the side chain, and the hydrogen atom—are arranged in a mirror image to that of the L-lysine residue. This inversion in stereochemistry would lead to:
-
Steric Hindrance: The side chain and alpha-amino group of the D-isomer would clash with the residues lining the active site pocket, preventing the substrate from seating correctly.
-
Misalignment of the Scissile Bond: Even if partial binding were to occur, the peptide bond targeted for hydrolysis would not be positioned correctly in relation to the catalytic machinery (the Zn²⁺ ion and Glu270).
-
Disruption of Key Interactions: The precise hydrogen bonding and electrostatic interactions required to stabilize the transition state of the reaction would not be formed.
This inherent structural constraint is the basis for the enzyme's profound stereospecificity, rendering it inactive towards peptides with C-terminal D-amino acids.
Caption: Enzyme-Substrate Interaction Model.
Section 3: Experimental Verification of Stereospecificity
To empirically validate the stereospecificity of Carboxypeptidase B, a comparative kinetic analysis using both hippuryl-L-lysine and hippuryl-D-lysine as substrates is the definitive approach. The following protocol outlines a robust experimental workflow.
Experimental Workflow
Sources
Methodological & Application
Hippuryl-D-Lys competitive inhibition assay protocol
Application Note: Determination of for Hippuryl-D-Lysine as a Competitive Inhibitor of Carboxypeptidase B
Abstract & Scope
This application note details the protocol for quantifying the competitive inhibition constant (
Mechanism of Action
Carboxypeptidase B (CPB) is a zinc-dependent exopeptidase that specifically cleaves C-terminal basic amino acids (Lysine, Arginine).[1]
-
Substrate (L-Isomer): The L-Lysine side chain fits into the hydrophobic S1' pocket, and the terminal carboxylate coordinates with Asn144 and Arg145. This positions the carbonyl of the scissile peptide bond near the Zinc ion (
) and Glu270, facilitating nucleophilic attack by a water molecule. -
Inhibitor (D-Isomer): Hippuryl-D-Lysine binds with similar affinity to the S1' pocket (due to the identical side chain). However, the D-configuration projects the carbonyl oxygen away from the zinc-bound water molecule, preventing the formation of the tetrahedral transition state. It effectively occupies the active site, preventing L-isomer access (Competitive Inhibition).
Mechanism Diagram
Caption: Kinetic pathway showing the competition between the hydrolyzable L-isomer and the inhibitory D-isomer for the free enzyme.
Materials & Reagents
Reagents
-
Enzyme: Carboxypeptidase B (Porcine Pancreas), specific activity
150 units/mg protein. -
Substrate: Hippuryl-L-Lysine (HLL). Note: Must be high purity L-isomer to avoid baseline noise.
-
Inhibitor: Hippuryl-D-Lysine (HDL).
-
Buffer Components: Tris-HCl, NaCl.
-
Solvent: Deionized water (
).
Preparation of Solutions
| Solution | Composition | Preparation Notes |
| Assay Buffer (1X) | 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 | Adjust pH at 25°C. Filter through 0.22 µm membrane. |
| Substrate Stock (S) | 10 mM Hippuryl-L-Lysine | Dissolve in Assay Buffer. Store at -20°C. |
| Inhibitor Stock (I) | 10 mM Hippuryl-D-Lysine | Dissolve in Assay Buffer. Verify pH after dissolution. |
| Enzyme Stock (E) | ~50 Units/mL | Dissolve in cold water. Keep on ice. Prepare Fresh. |
Experimental Protocol
Phase 1: Pre-Validation (Enzyme Activity Check)
Before running the inhibition assay, validate the enzyme activity and determining the
-
Blank: 2.9 mL Buffer + 0.1 mL Enzyme (Verify no drift).
-
Control: 2.9 mL Substrate (1 mM) + 0.1 mL Enzyme.
-
Measurement: Monitor Absorbance at 254 nm (
) for 3–5 minutes at 25°C. -
Criteria: The
should be linear ( ).
Phase 2: Competitive Inhibition Assay
To determine
Workflow Diagram:
Caption: Step-by-step workflow for the kinetic assay execution.
Pipetting Scheme (Quartz Cuvette, 1 cm pathlength):
Run the following matrix. Perform triplicates for each condition.
| Reagent | Set 1 (No Inhibitor) | Set 2 (Low Inhibitor) | Set 3 (High Inhibitor) |
| [I] Final | 0 mM | 0.5 mM | 2.0 mM |
| Buffer | Adjust to 2.9 mL | Adjust to 2.9 mL | Adjust to 2.9 mL |
| Substrate (HLL) | Vary: 0.1, 0.2, 0.5, 1.0 mM | Vary: 0.1, 0.2, 0.5, 1.0 mM | Vary: 0.1, 0.2, 0.5, 1.0 mM |
| Inhibitor (HDL) | 0 µL | Fixed Vol (Low) | Fixed Vol (High) |
| Equilibration | 3 min @ 25°C | 3 min @ 25°C | 3 min @ 25°C |
| Enzyme | 100 µL | 100 µL | 100 µL |
| Total Volume | 3.0 mL | 3.0 mL | 3.0 mL |
Note: Ensure the Enzyme is added LAST to initiate the reaction.
Data Analysis & Calculations
Step 1: Calculate Initial Velocity ( )
Calculate the slope of the linear portion of the absorbance curve (
-
(Hippuric Acid at 254 nm)
(verify experimentally).[2] - = 1 cm.
Step 2: Lineweaver-Burk Plot
Plot
-
Competitive Inhibition Signature: The lines for different [I] concentrations should intersect at the y-axis (
remains constant) but have different x-intercepts ( ). -
If lines intersect to the left of the y-axis but not on it, mixed inhibition may be occurring.
Step 3: Calculation of
Use the Cheng-Prusoff relationship adapted for competitive inhibition. First, determine the apparent
Rearrange to solve for
Alternatively, plot the Slopes of the Lineweaver-Burk lines against [I]. The x-intercept of this secondary plot is
Troubleshooting & Critical Considerations
The "Inner Filter" Effect
Both Hippuryl-L-Lys and Hippuryl-D-Lys contain the benzoyl (hippuryl) group, which absorbs strongly at 254 nm.
-
Risk: High concentrations of Inhibitor + Substrate may saturate the detector (
), causing non-linear artifacts. -
Solution: Do not exceed a total hippuryl concentration of 3 mM. If necessary, reduce pathlength to 0.2 cm or use HPLC separation if absorbance is too high.
Spontaneous Hydrolysis
-
Risk: At pH > 8.5, ester/amide bonds may hydrolyze spontaneously.
-
Control: Always run a "No Enzyme" blank containing the highest concentration of Substrate and Inhibitor. Subtract this rate from the enzyme kinetics.
Enzyme Instability[5]
-
CPB is sensitive to chelating agents (EDTA) which strip the Zinc cofactor. Ensure water and buffers are free of chelators.
References
-
Folk, J. E., & Gladner, J. A. (1960). Carboxypeptidase B: I. Purification of the Zymogen and Specificity of the Enzyme. Journal of Biological Chemistry.
-
Worthington Biochemical Corporation. Carboxypeptidase B Assay Protocol. Worthington Enzyme Manual.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology.
-
Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase B (EC 3.4.17.2). Technical Bulletin.
Application Note: A Robust Protocol for In Vitro Plasma Stability Assessment of Hippuryl-D-Lysine
Introduction: The Critical Role of Plasma Stability in Peptide Therapeutics
The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by rapid degradation in biological matrices, particularly blood plasma.[1] This degradation, primarily mediated by proteases and peptidases, leads to a short in vivo half-life, limiting the peptide's bioavailability and therapeutic efficacy.[2] Therefore, a thorough evaluation of a peptide's stability in plasma is a cornerstone of early-stage drug development, providing critical data to inform lead optimization and predict in vivo performance.[3] This application note presents a detailed protocol for assessing the in vitro stability of Hippuryl-D-Lysine in plasma, a peptide of interest due to the anticipated enhanced stability conferred by the D-amino acid residue.
Hippuryl-D-Lysine, a derivative of the non-proteinogenic D-lysine, is expected to exhibit increased resistance to enzymatic hydrolysis compared to its L-lysine counterpart.[4][5] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid can significantly hinder this recognition, thereby prolonging the peptide's circulation time.[6][7] This protocol provides a comprehensive framework for quantifying the stability of Hippuryl-D-Lysine in a physiologically relevant matrix, enabling researchers to make informed decisions in their drug development pipeline.
Scientific Principles: Understanding Peptide Degradation in Plasma
The degradation of peptides in plasma is a complex process driven by a multitude of enzymes, including exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases. These enzymes cleave peptide bonds at specific sites, leading to the inactivation of the therapeutic agent. The rate and pattern of degradation are influenced by the peptide's primary sequence, secondary structure, and the presence of modifications such as the incorporation of unnatural amino acids.
The inclusion of a D-amino acid, such as in Hippuryl-D-Lysine, is a well-established strategy to enhance metabolic stability.[8] This stereochemical modification disrupts the typical substrate recognition by proteases, which are evolutionarily adapted to process L-amino acids. Consequently, peptides containing D-amino acids generally exhibit a significantly longer half-life in plasma.[2][5] The in vitro assay described herein is designed to precisely measure this stability by incubating the peptide in plasma and quantifying its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9]
Experimental Workflow Overview
The following diagram illustrates the key steps in the in vitro plasma stability assessment of Hippuryl-D-Lysine.
Caption: Experimental workflow for the in vitro plasma stability assay of Hippuryl-D-Lysine.
Detailed Experimental Protocol
This protocol is designed to be a robust and reproducible method for determining the in vitro half-life of Hippuryl-D-Lysine in plasma.
Materials and Reagents
-
Hippuryl-D-Lysine: Purity >95%. Prepare a 1 mg/mL stock solution in sterile, deionized water.
-
Human Plasma: Pooled from multiple donors, with either heparin or EDTA as the anticoagulant. Store at -80°C until use.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Deionized Water: 18 MΩ·cm or higher purity.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Internal Standard (IS): A structurally similar and stable peptide or a stable isotope-labeled version of Hippuryl-D-Lysine. Prepare a stock solution in a suitable solvent.
-
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge capable of reaching >12,000 x g
-
Incubator or water bath set to 37°C
-
Calibrated pipettes
-
LC-MS/MS system
-
Sample Preparation and Incubation
-
Thaw Plasma: Thaw the human plasma in a 37°C water bath. Once thawed, gently mix by inversion and keep on ice.
-
Prepare Incubation Mixture: In a microcentrifuge tube, pre-warm the required volume of plasma at 37°C for 5 minutes.
-
Initiate the Reaction: Spike the pre-warmed plasma with the Hippuryl-D-Lysine stock solution to achieve a final concentration of 1-10 µM. The final concentration of the organic solvent from the stock solution should be less than 1% to avoid protein precipitation. Gently vortex to mix.
Time-Point Sampling and Reaction Quenching
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The T=0 sample should be taken immediately after spiking the peptide into the plasma.
-
Quench the Reaction: At each time point, transfer a 50 µL aliquot of the incubation mixture into a clean microcentrifuge tube containing 150 µL of ice-cold acetonitrile with the internal standard. The acetonitrile serves to precipitate the plasma proteins and quench the enzymatic activity.[10]
-
Vortex and Centrifuge: Immediately vortex the quenched samples for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
LC-MS/MS Analysis
-
Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Hippuryl-D-Lysine from plasma components and the internal standard.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both Hippuryl-D-Lysine and the internal standard.
-
Data Analysis and Half-Life Calculation
-
Quantification: Determine the peak area ratio of Hippuryl-D-Lysine to the internal standard at each time point.
-
Calculate Percent Remaining: The percentage of Hippuryl-D-Lysine remaining at each time point is calculated relative to the T=0 sample using the following formula:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) x 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression of this plot corresponds to the degradation rate constant (k). The half-life is then calculated using the following equation:[3]
t½ = 0.693 / k
Data Presentation
The results of the plasma stability assay should be presented in a clear and concise manner. A tabular format is recommended for summarizing the quantitative data.
Table 1: In Vitro Plasma Stability of Hippuryl-D-Lysine
| Time (minutes) | Peak Area Ratio (Analyte/IS) | % Remaining | ln(% Remaining) |
| 0 | [Insert Value] | 100 | 4.605 |
| 15 | [Insert Value] | [Calculate] | [Calculate] |
| 30 | [Insert Value] | [Calculate] | [Calculate] |
| 60 | [Insert Value] | [Calculate] | [Calculate] |
| 120 | [Insert Value] | [Calculate] | [Calculate] |
| 240 | [Insert Value] | [Calculate] | [Calculate] |
| Half-life (t½) | \multicolumn{3}{c | }{[Calculate from the slope of ln(% Remaining) vs. Time]} |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls and considerations should be implemented:
-
Control Compound: Include a control peptide with known plasma stability (one stable and one unstable) to validate the assay performance.
-
Matrix Effects: Assess potential ion suppression or enhancement from the plasma matrix by comparing the peak response of the analyte in the quenched plasma supernatant versus a neat solution.
-
Replicates: Perform all incubations and analyses in at least triplicate to assess the reproducibility of the assay.
-
Linearity: The degradation should follow first-order kinetics. A linear plot of ln(% remaining) versus time will confirm this.
-
Regulatory Guidance: While this is a non-clinical assay, adhering to principles outlined in regulatory guidance documents from the FDA and EMA on in vitro drug metabolism and stability studies will enhance the quality and reliability of the data.[11][12]
Conclusion
This application note provides a detailed and robust protocol for the in vitro stability testing of Hippuryl-D-Lysine in human plasma. By following this methodology, researchers can obtain reliable and reproducible data on the metabolic stability of this and other D-amino acid-containing peptides. This information is invaluable for the early-stage assessment of drug candidates, enabling informed decisions and facilitating the development of more stable and effective peptide therapeutics. The inherent resistance of D-amino acids to enzymatic degradation is a key design principle for enhancing peptide stability, and this protocol provides the means to empirically verify this critical attribute.
References
- The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). In [Book Title, if available].
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- European Medicines Agency. (2021). Guideline on manufacture of the finished dosage form.
- Wang, L., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7915.
- BfArM. (2023). Guideline on In-Use Stability Testing of Human Medicinal Products.
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
- Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
-
PubChem. (n.d.). Hippuryl-L-lysine. Retrieved from [Link]
- Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943.
- Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols in protein science, 105(1), e123.
- Löffler, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
-
Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]
- Di, L., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Pharmaceutical research, 29(12), 3496-3505.
- ResearchGate. (n.d.). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis.
- Gstaiger, M., & Aebersold, R. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(12), 6433-6440.
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
- SciELO México. (n.d.). Blood to Plasma Ratio, Short-Term Stability and Plasma Protein Binding of Casiopeína IIgly, a Copper (II) Based Compound with Antineoplastic Activity.
- Zhang, L., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Journal of Peptide Science, 23(10), 734-742.
- Mori, M., et al. (2023).
- Newomics. (2020). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multino.
- ResearchGate. (n.d.).
- Kim, S. J., et al. (2022). Determinants of Biological Half-Lives and Terminal Slopes in Physiologically Based Pharmacokinetic Systems: Assessment of Limiting Conditions. Pharmaceutics, 14(9), 1827.
- Marchesan, S., & Vargiu, A. V. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current medicinal chemistry, 24(17), 1796-1804.
- ResearchGate. (n.d.). Structure of L-and D-lysine and nonproteinogenic amino acids.
- RCSI Repository. (n.d.). Poly(L-Lysine).
- Balchem. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 9. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]
- 12. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of hydrolysis in Hippuryl-D-Lys assays
Topic: Troubleshooting lack of hydrolysis in Hippuryl-D-Lys assays Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical "Elephant in the Room"
If you are observing zero hydrolysis in your Hippuryl-D-Lys assay, the solution is likely found in the fundamental stereochemistry of your enzyme-substrate complex.
As a Senior Application Scientist, I often see researchers conflate Hippuryl-L-Lys (the standard substrate for Carboxypeptidase B) with Hippuryl-D-Lys . Most mammalian Carboxypeptidases (including CPB and N) are stereospecific for L-amino acids . They will not hydrolyze D-isomers. In fact, D-analogs are frequently used as competitive inhibitors or stable controls precisely because they resist cleavage.
This guide is structured to verify your substrate identity first, then troubleshoot enzymatic conditions if you are indeed working with a rare D-specific peptidase.
Module 1: The Stereochemistry Check (Critical)
Q: I am using Porcine Pancreatic Carboxypeptidase B (CPB). Why is the absorbance at 254 nm flat?
A: Standard Porcine CPB (EC 3.4.17.2) is strictly specific for C-terminal L-basic amino acids (L-Lysine, L-Arginine).[1]
The active site of CPB contains a hydrophobic pocket (S1') that accommodates the side chain of the C-terminal amino acid. The catalytic mechanism relies on a precise alignment between the scissile bond, the catalytic Zinc ion, and the nucleophilic Glu270 residue. The D-isomer of Lysine projects its side chain in a spatial orientation that prevents this alignment. Consequently, hydrolysis is sterically hindered and effectively zero.
-
Diagnostic Step: Check your reagent bottle. Does it explicitly say Hippuryl-D-Lys ?
-
Resolution: If you intend to measure standard CPB activity, you must use Hippuryl-L-Lys .
Q: But I am investigating a bacterial D-peptidase or an engineered variant. What now?
A: If you have confirmed you are using an enzyme known to cleave D-residues (e.g., certain Bacillus peptidases), then the lack of hydrolysis suggests an issue with cofactors or buffer chemistry . Proceed to Module 2.
Module 2: Enzymatic Conditions & Cofactors
Q: My enzyme is a metalloprotease. Could my buffer be killing it?
A: Yes. Both CPB and many D-peptidases are Zinc-dependent metalloproteases . The catalytic Zinc atom is coordinated by Histidine and Glutamate residues.[2] If your buffer contains chelating agents, you are stripping the cofactor essential for catalysis.
-
The Culprit: EDTA, EGTA, or Citrate in your buffer.
-
The Fix: Ensure your assay buffer is free of chelators. Supplement with 0.1 mM ZnCl₂ if the enzyme has been dialyzed or stored long-term.
Q: What is the optimal pH for this reaction?
A:
-
Standard CPB: Optimal pH is 7.65 – 8.0 (Tris-HCl). Activity drops sharply below pH 6.0 due to protonation of the active site residues.
-
D-Peptidases: Often require slightly more alkaline conditions (pH 8.0 – 9.0).
Module 3: Detection Physics (UV Absorbance)
Q: I switched to Hippuryl-L-Lys, but I still don't see a signal. Is my detection wrong?
A: The assay relies on the differential absorbance between the substrate (Hippuryl-Lys) and the product (Hippuric Acid).
-
Wavelength: You must measure at 254 nm .
-
The Physics: Hippuric acid (product) absorbs more strongly at 254 nm than the hippuryl-peptide bond. However, the change in absorbance (
) can be subtle if the background is high. -
Interference: High concentrations of protein (albumin) or certain buffer salts (high imidazole) can absorb at 254 nm, masking the signal.
Troubleshooting Decision Tree
The following logic flow illustrates the critical path to resolving "No Hydrolysis" results.
Figure 1: Decision tree for troubleshooting hydrolysis failure in Hippuryl-Lys assays.
Self-Validating Protocol: The "L-Control" System
To scientifically validate your assay system, you must run a Positive Control using Hippuryl-L-Lys. If this control fails, your enzyme or buffer is bad. If this control works, but your D-Lys sample does not, your enzyme is simply stereospecific.
Standard Validation Protocol (Spectrophotometric)
-
Buffer Preparation: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl. Do NOT add EDTA.
-
Substrate Solution: Dissolve Hippuryl-L-Lys (Positive Control) and Hippuryl-D-Lys (Test) to 1.0 mM in the buffer.
-
Enzyme Prep: Dilute CPB to ~10 units/mL in cold buffer. Keep on ice.
-
Reaction:
-
Pipette 2.9 mL of Substrate Solution into a quartz cuvette.
-
Zero the spectrophotometer at 254 nm .
-
Add 0.1 mL of Enzyme Solution. Mix by inversion immediately.
-
-
Measurement: Record
per minute for 3-5 minutes.
Data Interpretation Matrix
| Observation | Substrate: Hippuryl-L-Lys | Substrate: Hippuryl-D-Lys | Diagnosis |
| Scenario 1 | High | Zero | Normal. Enzyme is active and stereospecific. |
| Scenario 2 | Zero | Zero | System Failure. Enzyme inactive (check Zinc) or Buffer issue. |
| Scenario 3 | High | Low/High | Contamination. Substrate may be racemic (mixed L/D) or enzyme is non-specific. |
References
-
Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B: I. Purification of the Zymogen and Specificity of the Enzyme. Journal of Biological Chemistry, 231(1), 379-391. Link
-
Worthington Biochemical Corporation. (n.d.). Carboxypeptidase B Enzyme Manual. Worthington-Biochem.com. Link
-
Avilés, F. X., & Vendrell, J. (2004).[2] Carboxypeptidase B. In Handbook of Proteolytic Enzymes. Link
-
Edge, M. D., et al. (1998).[3] Engineered human carboxypeptidase B enzymes that hydrolyse hippuryl-L-glutamic acid: reversed-polarity mutants. Protein Engineering, Design and Selection, 11(12), 1229–1234.[3] Link
Sources
- 1. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Engineered human carboxypeptidase B enzymes that hydrolyse hippuryl-L-glutamic acid: reversed-polarity mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving background noise in Hippuryl-D-Lys spectrophotometric assays
Welcome to the technical support center for Hippuryl-D-Lys spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background noise, encountered during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Understanding the Assay: First Principles
Before diving into troubleshooting, it's crucial to understand the fundamentals of the Hippuryl-D-Lys spectrophotometric assay, which is most commonly employed for measuring Angiotensin-Converting Enzyme (ACE) activity.
How does the assay work?
The assay's principle is based on the enzymatic cleavage of a synthetic substrate, typically Hippuryl-L-Histidyl-L-Leucine (HHL) or a similar compound like Hippuryl-L-Lysine, by ACE.[1][2] This reaction yields hippuric acid (HA) and a dipeptide (e.g., Histidyl-Leucine or Lysine). The concentration of the produced hippuric acid is determined by measuring the increase in absorbance at 228 nm, as hippuric acid has a distinct absorption maximum at this wavelength.[1][3] The rate of hippuric acid formation is directly proportional to the ACE activity in the sample.[1]
dot graph Assay_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Substrate [label="Hippuryl-D-Lys\n(or HHL)"]; Enzyme [label="Angiotensin-Converting\nEnzyme (ACE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="Hippuric Acid (HA)\n(Absorbs at 228 nm)"]; Product2 [label="Dipeptide\n(e.g., Lysine or His-Leu)"];
Substrate -> Enzyme [label=" Hydrolysis"]; Enzyme -> Product1; Enzyme -> Product2; } caption: "Principle of the ACE spectrophotometric assay."
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that can lead to unreliable data, with a focus on resolving high background noise.
Q1: My blank/control wells show high absorbance. What's causing this?
High background in your blank or control wells is a common issue that can obscure the true signal from your enzymatic reaction. Several factors can contribute to this problem.
Why it happens:
-
Reagent Contamination: The most frequent cause is contamination of your buffer or substrate solution with a substance that absorbs at 228 nm.[4] This could be from microbial growth in improperly stored buffers or impurities in the reagents themselves.
-
Substrate Instability: The Hippuryl-D-Lys substrate may degrade over time, especially if not stored correctly, leading to the spontaneous release of hippuric acid or other absorbing byproducts. It is recommended to prepare the substrate solution fresh before each experiment.[1]
-
Turbidity: The presence of undissolved particles in your sample or reagents can cause light scattering, which is read by the spectrophotometer as absorbance.[5] This can be due to poor solubility of the substrate or sample components, or precipitation during the assay.
-
Cuvette/Plate Issues: Scratches, fingerprints, or residual contaminants on the cuvettes or microplate wells can scatter light and increase background readings.[6]
How to fix it:
-
Prepare Fresh Reagents: Always use freshly prepared buffers and substrate solutions.[1] Ensure high-purity water and analytical grade reagents. Filter-sterilize buffers if they are to be stored.
-
Proper Blanking: Your blank solution must contain all the components of your reaction mixture except the enzyme. This allows you to subtract the background absorbance from your reagents and substrate.
-
Check for Turbidity: Visually inspect your solutions for any cloudiness or precipitates. If observed, centrifuge or filter the solution to remove particulate matter.[2]
-
Clean Cuvettes/Plates: Thoroughly clean cuvettes before each use. For microplates, ensure they are clean and free from manufacturing defects.
| Potential Cause | Corrective Action |
| Contaminated Reagents | Prepare fresh solutions with high-purity water and reagents. |
| Substrate Degradation | Prepare substrate solution fresh for each experiment. |
| Turbidity/Precipitation | Centrifuge or filter solutions to remove particulates. |
| Dirty/Scratched Cuvettes | Clean cuvettes thoroughly or use new ones. |
Q2: The absorbance of my reaction is decreasing over time instead of increasing. What does this mean?
A decreasing absorbance reading is counterintuitive to the assay principle and points to specific experimental artifacts.
Why it happens:
-
Substrate Precipitation: The substrate, Hippuryl-D-Lys, may be precipitating out of solution over the course of the reaction. This is more likely if the substrate concentration is near its solubility limit or if the buffer conditions (e.g., pH, temperature) are not optimal.
-
Enzyme Instability: The enzyme itself might be unstable under the assay conditions and denaturing over time. This would lead to a decrease in the reaction rate, which could be misinterpreted as decreasing absorbance if the initial readings were noisy.
-
Instrument Drift: Spectrophotometers can experience drift in their lamp output or detector sensitivity over time, leading to a gradual decrease in readings.[7][8]
How to fix it:
-
Optimize Substrate Concentration: Ensure your substrate concentration is well within its solubility limit in the assay buffer. You may need to perform a solubility test if you suspect this is the issue.
-
Verify Enzyme Stability: Check the manufacturer's recommendations for the optimal storage and handling of your ACE enzyme. Keep the enzyme on ice during a "add and read" protocol.[1]
-
Instrument Warm-up and Calibration: Allow the spectrophotometer to warm up for at least 30-60 minutes before taking readings to ensure lamp stability.[6][9] Perform regular calibration checks.
dot graph Troubleshooting_Workflow { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="High Background Noise\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Blank [label="Is the blank absorbance high?"]; Check_Reagents [label="Prepare fresh reagents.\nFilter-sterilize buffers."]; Check_Substrate [label="Is the substrate solution clear?"]; Centrifuge_Filter [label="Centrifuge or filter\nsubstrate solution."]; Check_Cuvettes [label="Are cuvettes/plates\nclean and unscratched?"]; Clean_Cuvettes [label="Clean or replace\ncuvettes/plates."]; Re-run_Blank [label="Re-run blank."]; Blank_OK [label="Blank is acceptable.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Sample [label="Does the sample have\nintrinsic absorbance at 228 nm?"]; Sample_Control [label="Run a sample control\n(sample + buffer, no enzyme/substrate)."]; Subtract_Background [label="Subtract sample background\nfrom reaction readings."]; Final_Result [label="Proceed with assay.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Blank; Check_Blank -> Check_Reagents [label="Yes"]; Check_Reagents -> Check_Substrate; Check_Substrate -> Centrifuge_Filter [label="No"]; Centrifuge_Filter -> Check_Cuvettes; Check_Substrate -> Check_Cuvettes [label="Yes"]; Check_Cuvettes -> Clean_Cuvettes [label="No"]; Clean_Cuvettes -> Re-run_Blank; Check_Cuvettes -> Re-run_Blank [label="Yes"]; Re-run_Blank -> Blank_OK [label="Problem Solved"]; Check_Blank -> Check_Sample [label="No"]; Check_Sample -> Sample_Control [label="Yes"]; Sample_Control -> Subtract_Background; Subtract_Background -> Final_Result; Check_Sample -> Final_Result [label="No"]; } caption: "Troubleshooting workflow for high background noise."
Q3: My sample itself is colored or turbid. How do I correct for this?
Samples, especially those derived from biological sources or natural products, can have intrinsic absorbance at 228 nm or be turbid, contributing to the overall signal.
Why it happens:
-
Sample Matrix Effects: Many biological molecules, such as proteins and nucleic acids, absorb UV light, including at 228 nm. Plant extracts and other complex mixtures can also contain compounds that interfere with the reading.
-
Insoluble Sample Components: If your sample is not fully dissolved, the suspended particles will scatter light and cause a high background reading.[10]
How to fix it:
-
Run a Sample Control: For each sample, prepare a control well that contains the sample and the assay buffer but no enzyme or substrate. The absorbance of this well represents the background from your sample.
-
Data Correction: Subtract the absorbance of the sample control from the absorbance of your corresponding reaction well to get the true absorbance change due to enzymatic activity.
-
Sample Preparation: If your sample is turbid, centrifuge it at high speed and use the clear supernatant for the assay.[2] If solubility is an issue, you may need to investigate alternative solvents, ensuring they do not interfere with the enzyme activity.
Q4: What are the optimal conditions for the Hippuryl-D-Lys assay?
Optimizing assay conditions is critical for obtaining reliable and reproducible results.[11]
Key Parameters for Optimization:
| Parameter | Typical Range/Value | Rationale |
| pH | 8.3 | ACE from rabbit lung has optimal activity at this pH.[12] The stability of the reaction product can also be pH-dependent.[13] |
| Temperature | 37°C | This is the physiological temperature and generally optimal for enzyme activity. |
| Substrate Concentration | 5 mM (for HHL) | This should be optimized for your specific enzyme concentration to ensure the reaction is in the linear range. |
| Buffer Composition | Sodium borate with NaCl | A common buffer system for this assay is 50 mM sodium borate with 300 mM NaCl.[12] |
Experimental Protocol: Standard ACE Activity Assay
This protocol is a general guideline and may need to be adapted for your specific experimental needs.
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM sodium borate and 300 mM NaCl. Adjust the pH to 8.3 with 1 M NaOH.[12]
-
Substrate Solution: Dissolve Hippuryl-D-Lys (or HHL) in the assay buffer to the desired final concentration (e.g., 5 mM). Prepare this solution fresh.[1]
-
Enzyme Solution: Dilute the ACE enzyme in the assay buffer to the working concentration. Keep on ice.
-
-
Assay Procedure (for a 1 mL cuvette):
-
Add 950 µL of the substrate solution to a cuvette.
-
Add 25 µL of your sample or inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the enzyme solution.
-
Immediately mix and start monitoring the absorbance at 228 nm for a set period (e.g., 30 minutes) using a spectrophotometer with a temperature-controlled cuvette holder.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of hippuric acid at 228 nm to convert this rate into enzyme activity (µmol/min).
-
References
-
Progressive Academic Publishing. (n.d.). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Retrieved from [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]
-
Ucallmlabs. (2025, February 11). What Does High Absorbance Mean in Spectrophotometry? Retrieved from [Link]
-
PubMed. (n.d.). Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate. Retrieved from [Link]
-
Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis? Retrieved from [Link]
-
ClinPGx. (n.d.). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. Retrieved from [Link]
-
SpringerLink. (2019, February 25). Spectrophotometric Evaluation of L-Lysine Concentrations in Water–Organic Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Retrieved from [Link]
-
PubMed. (n.d.). Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid. Retrieved from [Link]
-
Hinotek. (n.d.). Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization. Retrieved from [Link]
-
ResearchGate. (2022, March 8). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? Retrieved from [Link]
-
Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Retrieved from [Link]
-
PubMed. (n.d.). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. Retrieved from [Link]
-
PubMed. (n.d.). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]
-
ResearchGate. (n.d.). Sources of Error in Spectrophotometric Measurement of Aspartate Aminotransferase and Alanine Aminotransferase Activities in Serum. Retrieved from [Link]
-
AELAB. (2025, October 29). Spectrophotometer Calibration and Validation Guide. Retrieved from [Link]
-
Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Retrieved from [Link]
-
PubMed. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idpublications.org [idpublications.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hippuryl-L-Lysine (HLL) Reagent Quality Control
Introduction:
Welcome to the technical support guide for troubleshooting issues related to Hippuryl-L-Lysine (HLL) reagents. HLL is a critical substrate for the enzymatic assay of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and a major drug target. The purity of the HLL reagent is paramount for obtaining accurate and reproducible results in ACE activity assays. This guide provides in-depth answers to common questions researchers encounter, offering troubleshooting strategies and detailed analytical protocols to identify and mitigate issues arising from reagent impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ACE activity assay is showing high background noise or inconsistent results. Could my Hippuryl-L-Lysine (HLL) reagent be the problem?
A1: Absolutely. Inconsistent results, high background, or a complete lack of signal in your ACE activity assay can often be traced back to the quality of the HLL substrate. Impurities in the HLL reagent can interfere with the assay in several ways:
-
Presence of Free Hippuric Acid: The ACE assay measures the amount of hippuric acid produced from the enzymatic cleavage of HLL. If your reagent is already contaminated with significant amounts of free hippuric acid, you will observe a high initial absorbance reading, leading to an inaccurate (and likely underestimated) measurement of ACE activity.
-
Enzyme Inhibitors: The synthesis of HLL can sometimes leave behind residual chemicals that act as ACE inhibitors. This would lead to an artificially low measurement of enzyme activity.
-
Presence of Other Ninhydrin-Reactive Substances: If you are using a ninhydrin-based detection method, the presence of other primary amines (e.g., free lysine) in the HLL reagent will react with the ninhydrin, causing a high background signal and making it difficult to accurately quantify the cleaved product.
To begin troubleshooting, it is recommended to first run a "substrate blank" control. This involves running the assay with all components except the enzyme. A high reading in this blank is a strong indicator of contamination in your HLL reagent.
Q2: I suspect my HLL reagent is impure. What are the common impurities I should be looking for?
A2: Impurities in commercial HLL can be broadly categorized into two types: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances left over from the synthesis and purification of HLL. Common examples include:
-
Hippuric Acid: As mentioned, this is the most common and problematic impurity as it is the product of the ACE reaction.
-
L-Lysine: Unreacted starting material.
-
Solvents and Reagents: Residual solvents or other chemicals used during synthesis.
-
-
Degradation Products: HLL, like any peptide, can degrade over time, especially if not stored correctly. This can lead to the formation of various breakdown products.
The following table summarizes the most common impurities and their potential impact on a typical ACE assay:
| Impurity | Chemical Nature | Potential Impact on ACE Assay |
| Hippuric Acid | Reaction Product | High background signal, underestimation of ACE activity. |
| L-Lysine | Starting Material | Can interfere with certain detection methods (e.g., ninhydrin). |
| Unidentified Peptides | Synthesis Byproducts | May act as alternative substrates or inhibitors for ACE. |
| Solvent Residues | Process Contaminant | Can denature the enzyme or interfere with the reaction kinetics. |
Q3: How can I analytically verify the purity of my Hippuryl-L-Lysine reagent?
A3: Several analytical techniques can be used to assess the purity of your HLL reagent. High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for this purpose.
Recommended Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is ideal for separating HLL from its potential impurities, such as hippuric acid and L-lysine. Here is a general protocol to guide your method development.
Experimental Protocol: RP-HPLC for HLL Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your HLL reagent in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare standards for potential impurities (hippuric acid, L-lysine) in the same manner.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm. At this wavelength, the hippuryl group provides a strong chromophore for sensitive detection of HLL and hippuric acid.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run the HLL sample and the individual standards.
-
Identify the retention times for HLL, hippuric acid, and L-lysine by comparing the chromatogram of your sample to those of the standards.
-
Quantify the percentage of each component by integrating the peak areas. A pure HLL reagent should show a single major peak with minimal secondary peaks.
-
The following diagram illustrates the expected workflow for this analysis:
Caption: Workflow for HLL purity analysis using RP-HPLC.
Q4: My HPLC analysis confirms the presence of hippuric acid. Can I still use this reagent?
A4: The answer depends on the level of contamination and the sensitivity of your assay. For highly quantitative studies, such as determining the precise IC50 of a novel ACE inhibitor, a high-purity HLL reagent is essential. If the hippuric acid contamination is low (e.g., <1%), you may be able to correct for it by subtracting the background reading from your substrate blank. However, for the most reliable results, it is always recommended to use a reagent with the highest possible purity. If significant contamination is present, you should consider purchasing a new, high-purity lot of HLL or purifying the existing material.
Q5: What other analytical methods can complement my HPLC analysis?
A5: While HPLC is the workhorse for purity assessment, other techniques can provide valuable complementary information:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can help in identifying unknown impurity peaks. By obtaining the mass-to-charge ratio (m/z) of an impurity, you can often deduce its chemical identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of the HLL and can also be used to detect and quantify certain impurities if they are present at sufficient concentrations.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative technique that can be used for a quick purity check. A single spot on the TLC plate is indicative of a pure compound.
The following diagram illustrates the logical relationship between these complementary analytical techniques:
Caption: Complementary analytical methods for HLL reagent validation.
References
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric Assay and Properties of the Angiotensin-Converting Enzyme of Rabbit Lung. Biochemical Pharmacology, 20(7), 1637-1648. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Validation & Comparative
A Researcher's Guide to Validating Carboxypeptidase N Specificity with Hippuryl-D-Lysine
In the fields of inflammation, pharmacology, and drug development, understanding the precise activity of enzymes is paramount. Carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator, is a critical plasma metalloprotease that fine-tunes inflammatory responses by cleaving C-terminal arginine and lysine residues from potent peptide mediators like kinins and anaphylatoxins.[1][2][3][4] This action modulates peptide activity and receptor binding, making CPN a key regulatory enzyme in the bloodstream.[1][4]
Given its significant physiological role, ensuring the specific measurement of CPN activity in experimental or clinical samples is crucial. CPN belongs to a large family of carboxypeptidases, many of which share the ability to cleave basic amino acids, creating a risk of cross-reactivity and inaccurate data.[1][4] This guide provides an in-depth, experience-driven protocol for validating the specificity of Carboxypeptidase N using a stereoisomeric substrate approach, comparing its activity on Hippuryl-L-Lysine with its inert counterpart, Hippuryl-D-Lysine.
The Principle: Exploiting Enzyme Stereospecificity
Enzymes are chiral catalysts, meaning their active sites are exquisitely shaped to bind substrates with a specific three-dimensional geometry. This property, known as stereospecificity, is a cornerstone of biochemistry. CPN, like most proteases, is built from L-amino acids and is therefore stereospecific for substrates containing L-amino acids at the cleavage site.
-
Hippuryl-L-Lysine: This is a well-established synthetic substrate for CPN. The enzyme recognizes and cleaves the peptide bond between the hippuric acid moiety and the L-lysine, releasing hippuric acid and L-lysine.[5][6]
-
Hippuryl-D-Lysine: This is the D-stereoisomer (enantiomer) of the standard substrate. Due to the incorrect spatial orientation of the D-lysine residue, it cannot fit properly into the active site of CPN. Therefore, CPN should exhibit little to no enzymatic activity towards this molecule.
By running parallel assays with both substrates, we can create a self-validating system. Significant activity with Hippuryl-L-Lysine confirms the presence of a basic carboxypeptidase, while a lack of activity with Hippuryl-D-Lysine confirms that the observed activity is specifically attributable to a stereoselective enzyme like CPN and not due to non-specific hydrolysis or contaminating proteases that may lack stereospecificity.
Comparative Experimental Workflow
This section details a robust protocol for comparing CPN activity against L- and D-isomers of Hippuryl-Lysine. The method is based on established spectrophotometric or liquid chromatography techniques for measuring the product, hippuric acid.[5][6]
Mandatory Visualization: Assay Workflow
The following diagram illustrates the parallel workflow for validating CPN specificity.
Caption: Workflow for CPN specificity validation.
Materials and Reagents
-
Enzyme: Purified Carboxypeptidase N (human plasma)
-
Substrates:
-
Hippuryl-L-Lysine
-
Hippuryl-D-Lysine
-
-
Buffer: 50 mM HEPES, pH 7.8[5]
-
Stop Solution: 1 M Hydrochloric Acid (HCl)
-
Detection System:
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Hippuryl-L-Lysine in the HEPES buffer.[5]
-
Prepare a 100 mM stock solution of Hippuryl-D-Lysine in the HEPES buffer.
-
Dilute the CPN enzyme stock in cold assay buffer to the desired working concentration. Keep on ice.
-
Causality Note: Using the same buffer and concentration for both substrates is critical to ensure that any observed differences in reaction rate are due to enzyme specificity and not variations in experimental conditions.
-
-
Assay Setup:
-
Set up three sets of reactions in microcentrifuge tubes or a 96-well UV-transparent plate, preferably in triplicate.
-
Test Group (L-Lys): Add assay buffer and CPN enzyme.
-
Specificity Control (D-Lys): Add assay buffer and CPN enzyme.
-
No-Enzyme Blank: Add assay buffer but no enzyme. This control accounts for any non-enzymatic substrate degradation.
-
-
Pre-incubate the tubes/plate at 37°C for 5 minutes to ensure temperature equilibration.
-
-
Initiating the Reaction:
-
Start the reaction by adding the substrate to each tube:
-
Add Hippuryl-L-Lysine to the "Test Group" and "No-Enzyme Blank" tubes.
-
Add Hippuryl-D-Lysine to the "Specificity Control" tubes.
-
-
Mix gently and start a timer.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction remains in the linear range.
-
Stop the reaction by adding a defined volume of 1 M HCl. This denatures the enzyme and halts all catalytic activity.[6]
-
-
Product Detection and Quantification:
-
Using HPLC (High-Performance Liquid Chromatography): This is the gold-standard method, offering high sensitivity and specificity.[5]
-
Using a Spectrophotometer: This is a more accessible method.
-
Data Analysis and Expected Results
The enzymatic activity is calculated as the rate of product formation over time, typically expressed in nmol/min/mg of enzyme.
Expected Outcome:
-
Test Group (Hippuryl-L-Lysine): A significant, measurable rate of hippuric acid formation.
-
Specificity Control (Hippuryl-D-Lysine): A negligible or undetectable rate of reaction, similar to the "No-Enzyme Blank".
The data can be summarized for a clear comparison:
| Reaction Condition | Substrate | Enzyme | Observed Rate (nmol/min/mg) | Interpretation |
| Test Group | Hippuryl-L-Lysine | CPN | High Activity (e.g., >100) | CPN is active |
| Specificity Control | Hippuryl-D-Lysine | CPN | Negligible (e.g., < 1) | Activity is stereospecific |
| No-Enzyme Blank | Hippuryl-L-Lysine | None | Negligible (e.g., < 1) | Substrate is stable |
A result where the activity with Hippuryl-L-Lysine is orders of magnitude higher than with Hippuryl-D-Lysine provides strong evidence that the measured activity is genuinely from CPN or another highly stereospecific basic carboxypeptidase.
The Basis of CPN Specificity and Alternative Enzymes
Carboxypeptidase N's active site contains a zinc ion essential for catalysis and a binding pocket that accommodates C-terminal basic amino acids like lysine and arginine.[1][10] The precise arrangement of amino acids in this pocket creates steric and electrostatic interactions that favor the L-configuration. The D-isomer presents its side chain in a clashing orientation, preventing effective binding and catalysis.
Mandatory Visualization: Stereospecific Substrate Binding
This diagram conceptualizes the differential binding of L- and D-isomers in the CPN active site.
Caption: CPN active site interaction with substrates.
Comparison with Other Carboxypeptidases
It is important to consider other enzymes that could potentially interfere with CPN assays.
-
Carboxypeptidase B (CPB): Pancreatic or plasma CPB also cleaves C-terminal basic amino acids.[11] Like CPN, it is an L-specific protease. Therefore, the Hippuryl-D-Lysine control is also effective for differentiating its activity from non-specific hydrolysis, but it will not distinguish between CPN and CPB. Specific inhibitors or immunochemical methods would be required for that purpose.
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa): Also known as plasma procarboxypeptidase B, TAFIa shares substrate specificity with CPN once activated.[12] Again, its stereospecificity for L-amino acids means the D-Lysine substrate serves as an effective negative control.
-
Bacterial or Fungal Proteases: Certain microbial proteases may lack the strict stereospecificity of mammalian enzymes. If a sample is suspected of contamination, the Hippuryl-D-Lysine assay is an excellent tool to detect such non-specific activity.
Conclusion: Ensuring Trustworthy Data in Protease Research
References
-
Matthews, K. W., Mueller-Ortiz, S. L., & Wetsel, R. A. (2004). Carboxypeptidase N: a pleiotropic regulator of inflammation. Molecular Immunology, 40(11), 785-793. [Link]
-
Skidgel, R. A., & Erdös, E. G. (2004). Structure and function of human plasma carboxypeptidase N, the anaphylatoxin inactivator. International Immunopharmacology, 4(10-11), 1377-1383. [Link]
-
Hendriks, D., Vingron, M., Vriend, G., Wang, W., Nalis, D., & Scharpé, S. (1993). On the specificity of carboxypeptidase N, a comparative study. Biological chemistry Hoppe-Seyler, 374(9), 843–849. [Link]
-
KEGG DISEASE. (n.d.). Carboxypeptidase N deficiency. Kanehisa Laboratories. [Link]
-
Wikipedia. (2023). CPN1. [Link]
-
Echo BioSystems. (n.d.). What is Human carboxypeptidase N and how it works. [Link]
-
Plug, T., Meijers, J. C., & Marx, P. F. (2010). Proteolytic cleavage of carboxypeptidase N markedly increases its antifibrinolytic activity. Journal of thrombosis and haemostasis, 8(3), 568–575. [Link]
-
Hendriks, D., Scharpé, S., & van Sande, M. (1985). Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid. Clinical chemistry, 31(12), 1936–1939. [Link]
-
Hendriks, D., Scharpé, S., van Sande, M., & Lommaert, M. P. (1989). Carboxypeptidase U, a plasma carboxypeptidase with high affinity for plasminogen. The Journal of biological chemistry, 264(10), 5489–5495. [Link]
-
Garcia-Guerrero, M. C., Garcia-Pardo, J., & Reverter, D. (2019). Substrate Specificity of Human Carboxypeptidase A6. The Journal of biological chemistry, 294(1), 213–224. [Link]
-
BioVendor R&D. (n.d.). Carboxypeptidase N (CPN). [Link]
-
Matthews, K. W., Mueller-Ortiz, S. L., & Wetsel, R. A. (2004). Carboxypeptidase N: a pleiotropic regulator of inflammation. PubMed, National Institutes of Health. [Link]
-
Oren, Z., & Shai, Y. (2000). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI, 5(3), 177-188. [Link]
-
Al-Ghanim, A., & Al-Robayan, A. (2021). Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells. Polymers, 13(14), 2235. [Link]
-
Hendriks, D., Scharpé, S., & van Sande, M. (1985). Assay of Carboxypeptidase N Activity in Serum by Liquid-Chromatographic Determination of Hippuric Acid. Clinical Chemistry, 31(12), 1936-1939. [Link]
-
Lyons, P. J., Fricker, L. D., & Devi, L. A. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences, 21(22), 8758. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPN1 - Wikipedia [en.wikipedia.org]
- 4. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. elastin.com [elastin.com]
- 10. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 11. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolytic cleavage of carboxypeptidase N markedly increases its antifibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Hydrolysis Guide: Hippuryl-L-Lys vs. Hippuryl-D-Lys
Target Enzyme: Carboxypeptidase B (CPB) [EC 3.4.17.2][1]
Executive Summary
This guide provides a technical comparison of the hydrolysis rates of Hippuryl-L-Lysine and Hippuryl-D-Lysine by Carboxypeptidase B (CPB).
The Bottom Line:
-
Hippuryl-L-Lysine is a highly active substrate. While it exhibits a higher Michaelis constant (
) compared to the standard Hippuryl-L-Arginine, it possesses a higher turnover number ( ), making it an excellent substrate for determining maximal catalytic potential at saturating concentrations. -
Hippuryl-D-Lysine is inert to hydrolysis by CPB. Due to stereochemical constraints within the enzyme's active site, the D-isomer cannot align the scissile bond for nucleophilic attack. Consequently, it serves as a critical negative control for assessing enzyme stereospecificity or detecting non-specific protease contamination.
Mechanistic Basis of Stereoselectivity
To understand the divergence in hydrolysis rates, one must look at the active site topology of CPB. The enzyme operates via a "lock-and-key" mechanism modified by induced fit.
The L-Isomer (Productive Binding)
The S1' specificity pocket of CPB contains an aspartate residue (Asp255 in bovine CPB) that anchors the positively charged
The D-Isomer (Steric Exclusion)
When Hippuryl-D-Lysine enters the active site, the inversion of the
Visualization: Stereochemical Pathway
Figure 1: Mechanistic divergence of CPB action on L- vs D-isomers. The D-isomer fails to reach the transition state.
Experimental Data Comparison
The following kinetic parameters are derived from the foundational work of Folk, Gladner, and Wolff (National Institutes of Health).
Kinetic Parameters (at pH 7.65 - 8.0, 25°C)
| Parameter | Hippuryl-L-Lysine | Hippuryl-D-Lysine | Hippuryl-L-Arginine (Ref)* |
| Hydrolysis Status | Active | Inert | Active (Standard) |
| N/A | |||
| ~220 | ~0 | ~105 | |
| Relative Rate | High (at saturation) | Negligible | Standard (100%) |
| Detection ( | Positive Slope | Flat Baseline | Positive Slope |
*Hippuryl-L-Arginine is included as the industry standard for unit definition.
Interpretation for Researchers:
-
Discrepancy: CPB has a lower affinity for Hippuryl-L-Lys (
is ~35x higher than Arg). This means you must use a much higher concentration of Hippuryl-L-Lys (approx 10-20 mM) to achieve compared to Hippuryl-L-Arg. - Advantage: Once saturated, Hippuryl-L-Lys actually turns over faster than the Arginine variant.
-
D-Lys Utility: Any hydrolysis observed with Hippuryl-D-Lys indicates contamination with non-stereospecific proteases or racemization of the substrate.
Validated Experimental Protocol (Folk & Gladner Method)
This protocol utilizes the differential absorbance of the hippuryl group upon cleavage of the peptide bond.
Principle: Hydrolysis of the peptide bond causes an increase in absorbance at 254 nm.
Reagents
-
Buffer: 25 mM Tris-HCl, pH 7.65 containing 100 mM NaCl.
-
Substrate (L): 1.0 mM Hippuryl-L-Lysine in Buffer. (Note: Due to high
, consider increasing to 5-10 mM for kinetic characterization). -
Substrate (D - Control): 1.0 mM Hippuryl-D-Lysine in Buffer.
-
Enzyme: Carboxypeptidase B (diluted to 1-5 Units/mL in cold water/buffer immediately before use).
Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric assay of CPB activity.
Calculation
Calculate activity using the extinction coefficient (
-
0.36: Millimolar extinction coefficient (
) of hippuric acid at 254 nm. - : Total reaction volume (3.0 mL).
- : Volume of enzyme added (0.1 mL).
Applications & Troubleshooting
When to use Hippuryl-L-Lys:
-
Kinetic Profiling: When characterizing mutant enzymes where
is the primary variable of interest. -
Alternative Substrate: If Hippuryl-L-Arg is unavailable or if the enzyme source has specific Arg-inhibitors present.
When to use Hippuryl-D-Lys:
-
Purity Validation: To prove that a protease preparation is stereospecific (true CPB) and not a general endoprotease which might cleave D-isomers.
-
Inhibition Studies: As a competitive inhibitor to determine the active site binding constants (
) without hydrolysis complicating the data.
Troubleshooting
-
High Background in D-Lys: If you see hydrolysis with Hippuryl-D-Lys, check for bacterial contamination in your buffer (bacterial proteases are often less specific) or racemization of your substrate stock (store at -20°C, avoid repeated freeze-thaw).
-
Non-Linear Rates: Because Hippuryl-L-Lys has a high
, substrate depletion occurs faster relative to saturation. Ensure you measure the initial rate (first 30-60 seconds).
References
-
Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B: I. Purification of the Zymogen and Specificity of the Enzyme.[3] Journal of Biological Chemistry, 231(1), 379-391.
-
Wolff, E. C., Schirmer, E. W., & Folk, J. E. (1962). The Kinetics of Carboxypeptidase B Activity: I. Kinetic Parameters. Journal of Biological Chemistry, 237(10), 3094-3099.
-
Worthington Biochemical Corporation. Carboxypeptidase B Assay Manual.
-
Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase B (EC 3.4.17.2).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Hippuryl-D-Lysine
Executive Summary & Chemical Profile
Hippuryl-D-Lysine (N-Benzoyl-D-lysine) is a synthetic dipeptide derivative commonly used as a substrate in enzymatic assays (specifically for carboxypeptidase B and related peptidases). While often classified as non-hazardous under GHS standards, its disposal requires specific protocols due to its stereochemical stability .
Unlike its L-isomer counterpart, the D-isomer is resistant to standard enzymatic degradation. Consequently, it persists longer in aqueous environments. Therefore, drain disposal is strictly prohibited to prevent environmental accumulation, regardless of its low acute toxicity.
Chemical Identity Matrix
| Property | Specification |
| Chemical Name | Hippuryl-D-Lysine (N-Benzoyl-D-Lysine) |
| CAS Number | 740-63-6 (General for Hippuryl-Lys; D-isomer specific varies by vendor) |
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Physical State | White to off-white powder |
| Solubility | Soluble in water (approx. 50 mg/mL); Soluble in dilute acetic acid |
| Hazard Classification | Non-Hazardous (OSHA/GHS).[1][2][3][4] Treat as Irritant (Skin/Eye/Respiratory). |
Pre-Disposal Risk Assessment
Before initiating disposal, verify the state of the material.[5][6] Although Hippuryl-D-Lys is bio-benign, it is a chemical reagent. The primary risks are particulate inhalation during solid handling and environmental persistence if released into water systems.
Personal Protective Equipment (PPE) Checklist
-
Respiratory: NIOSH-approved N95 dust mask (for solid spills/weighing).
-
Dermal: Nitrile gloves (Standard 4-mil thickness is sufficient).
-
Ocular: Safety glasses with side shields or chemical splash goggles.
-
Clothing: Standard laboratory coat (buttoned).
Disposal Decision Workflow
The following logic gate determines the appropriate waste stream. This system ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and prevents "dilution as the solution to pollution."
Figure 1: Decision matrix for segregating Hippuryl-D-Lys waste streams. Note that liquid waste is never diverted to the sink.
Detailed Operational Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Rationale: Fine powders can become airborne. Incineration is the preferred destruction method for synthetic peptides to ensure complete breakdown of the amide bonds.
-
Containment: Do not empty the original container. Keep the powder in its original vial/bottle.
-
Secondary Packaging: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage.
-
Labeling: Apply a hazardous waste tag.
-
Chemical Name: Hippuryl-D-Lysine.
-
Hazard Checkbox: Check "Irritant" (if available) or "Non-Regulated Chemical."
-
Note: Clearly write "Solid Peptide Waste."
-
-
Storage: Store in the Solid Chemical Waste drum/bin until pickup.
Protocol B: Aqueous Waste (Assay Buffers)
Rationale: While L-amino acids degrade rapidly, D-amino acids (like D-Lysine) are poor substrates for standard microbial proteases found in wastewater treatment plants. To prevent bio-accumulation, they must be treated as chemical waste.
-
Segregation: Do not mix with halogenated solvents (e.g., chloroform) or heavy metals. Keep in the "Aqueous Non-Halogenated" stream.
-
Collection: Pour solution into a high-density polyethylene (HDPE) waste carboy.
-
pH Check: Ensure the waste carboy pH is between 5 and 9 (standard for peptide solutions). If the assay involved strong acids/bases, neutralize before adding to the main carboy to prevent exothermic reactions.
-
Labeling:
-
Constituents: Water (98%), Hippuryl-D-Lys (<1%), Buffer Salts (<1%).
-
Stream: Aqueous Non-Hazardous.[3]
-
Protocol C: Empty Container Management (Triple Rinse)
Rationale: RCRA regulations allow "RCRA Empty" containers to be disposed of as regular trash if cleaned properly.
-
Rinse 1: Add water (approx. 10% of volume), cap, shake vigorously, and pour into Liquid Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the label on the bottle with a permanent marker.
-
Disposal: Place the uncapped bottle in the Glass Disposal Box or regular trash (if plastic).
Emergency Procedures (Spills)
Scenario: You drop a 5g bottle of Hippuryl-D-Lys powder, and it shatters on the floor.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE: Don N95 mask, safety goggles, and gloves.
-
Dry Clean-Up (Preferred):
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Sweep the powder/glass mixture into a dustpan.
-
Place debris into a wide-mouth plastic jar or double-bag it.
-
Label as "Chemical Spill Debris - Hippuryl-D-Lys."
-
-
Wet Clean-Up: Wipe the area with water and soap. Dispose of wipes in the solid chemical waste.
References
-
Sigma-Aldrich. (n.d.).[7] Hippuryl-Lysine Safety Data Sheet (SDS). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7010495, Hippuryl-L-lysine. (Used as structural/chemical reference for the D-isomer). Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Lysine Derivatives.[1] Retrieved from
Sources
Operational Guide: PPE and Handling Protocols for Hippuryl-D-Lys
Executive Safety Summary
Hazard Profile: Low Acute Toxicity / Potential Sensitizer / Hygroscopic CAS (L-isomer reference): 740-63-6 (Note: D-isomers often share CAS or lack specific registration; handle as "Caution: Substance not fully tested").[1]
Hippuryl-D-Lys is a synthetic peptide derivative primarily used as a negative control or competitive inhibitor in Carboxypeptidase B (CPB) assays.[1] While it does not carry the high-hazard GHS classifications of cytotoxic agents, it must be handled with Level 2 Laboratory Hygiene .[1]
The Senior Scientist's Perspective: The primary operational risk with Hippuryl-D-Lys is not acute toxicity, but particulate migration and hygroscopicity .[1]
-
Data Integrity: As a D-isomer, it is resistant to enzymatic cleavage.[1] Trace contamination of your active L-isomer stocks with D-isomer dust will silently alter kinetic parameters (
, ), invalidating weeks of research.[1] -
Sensitization: Synthetic peptides can act as haptens.[1] Repeated dermal or inhalation exposure to "safe" peptides can induce long-term allergic sensitization.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent both operator exposure and sample cross-contamination.[1]
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2][3] thickness 0.11 mm) | Why Nitrile? Latex proteins are common allergens; using latex introduces a confounding variable in immunochemical assays.[1] Nitrile offers superior resistance to the organic co-solvents (e.g., DMSO, Methanol) often used to solubilize hydrophobic peptides.[1] |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.[1]1) | Protects against projectile particulates during weighing.[1] If dissolving in >10% organic solvent, upgrade to Chemical Splash Goggles .[1] |
| Respiratory | Fume Hood (Preferred) or N95 Mask | Lyophilized peptides are often electrostatic and prone to becoming airborne.[1] Inhalation is the fastest route to sensitization.[1] Always weigh inside a hood. |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents accumulation of peptide dust on street clothes, which can transport allergens outside the lab environment.[1] |
Operational Protocol: From Storage to Disposal[1][2]
Phase A: Retrieval & Equilibration (Critical for Stability)
Hippuryl-D-Lys is hygroscopic .[1] Opening a cold bottle introduces condensation, causing the powder to clump and degrade via hydrolysis.[1]
-
Retrieve: Remove the vial from -20°C storage.
-
Equilibrate: Place the sealed vial in a desiccator at room temperature for 30 minutes before opening.
-
Why? This prevents atmospheric water vapor from condensing on the cold peptide, which ensures accurate weighing and long-term stability.[1]
-
Phase B: Weighing & Solubilization
Static electricity is the enemy of peptide handling.
-
Setup: Place a micro-balance inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula.[1]
-
Transfer: Use a clean stainless steel micro-spatula.[1] Do not use plastic, which generates more static.[1]
-
Solubilization: Dissolve immediately in the appropriate buffer (typically Tris-HCl or dilute organic solvent).
-
Note: D-isomers may have slightly different solubility kinetics than L-isomers; vortex vigorously.[1]
-
Phase C: Waste Disposal
Unlike biological samples (bacteria/viruses), pure Hippuryl-D-Lys is a Chemical Waste , not a Biohazard, unless it has been mixed with biological matrices.[1]
-
Solid Waste: Weighing boats and contaminated gloves go into "Solid Chemical Waste."[1]
-
Liquid Waste: Aqueous solutions go into "Aqueous Waste" (unless mixed with >10% organics, then "Solvent Waste").[1]
-
Decontamination: Wipe the balance area with 70% Ethanol or 10% Bleach to denature potential residues.[1]
Visual Workflow (Graphviz)[1]
The following diagram illustrates the "Chain of Custody" for the molecule to ensure safety and data integrity.
Caption: Workflow ensuring moisture control (Step 2) and containment of particulates (Step 3).
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2] The benzoyl group can cause irritation.[1]
-
Skin Contact: Wash with soap and water.[1][4] Do not use ethanol on skin (it increases permeability).[1]
-
Spill (Powder): Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then wipe up.[1] Dispose of towels as chemical waste.[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 1910.132.[1] United States Department of Labor.[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2023).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Library of Medicine.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
